Dapoxetine-d6 Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-RURDCJKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-76-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Dapoxetine-d6 HCl: A Comprehensive Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and characterization of Dapoxetine-d6 Hydrochloride, a deuterated analog of Dapoxetine hydrochloride. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of premature ejaculation.[1] The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.[2][3][4]
Core Chemical Properties
Dapoxetine-d6 HCl is a stable, isotopically labeled form of Dapoxetine HCl. The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled compound in mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | (1S)-3-Naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride | [5] |
| Synonyms | LY-210448-d6 hydrochloride, (S)-N,N-Bis(methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | [1] |
| CAS Number | 1246814-76-5 | [5] |
| Molecular Formula | C₂₁H₁₇D₆NO·HCl | [5] |
| Molecular Weight | 347.9 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
Physicochemical Characteristics
The solubility of Dapoxetine and its deuterated analog is a critical parameter for formulation and in vivo studies.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Methanol | Freely Soluble | [7] |
| Ethanol | Slightly Soluble | [7] |
| Water | Almost Insoluble | [7] |
Characterization Workflow
The comprehensive characterization of Dapoxetine-d6 HCl involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. This process typically includes chromatographic separation followed by spectroscopic analysis.
Caption: Workflow for the characterization of Dapoxetine-d6 HCl.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of Dapoxetine-d6 HCl. The following protocols are based on established methods for Dapoxetine and can be adapted for its deuterated analog.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of Dapoxetine-d6 HCl.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.2 M ammonium acetate buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 292 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). |
Method adapted from published HPLC methods for Dapoxetine analysis.[1][5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of Dapoxetine-d6 HCl, as well as assessing its isotopic enrichment.
| Parameter | Specification |
| Chromatography | As per the HPLC protocol above. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Dapoxetine-d6: m/z 312.2 → 164.2Dapoxetine (unlabeled): m/z 306.2 → 157.2 |
| Sample Preparation | Prepare a dilute solution of Dapoxetine-d6 HCl in the mobile phase. |
Mass transitions are based on published LC-MS/MS methods utilizing Dapoxetine-d6 as an internal standard.[4] The presence of a predominant signal at m/z 312.2 and the absence or minimal presence of a signal at m/z 306.2 would confirm high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, confirming the position of the deuterium labels.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Nuclei | ¹H NMR, ¹³C NMR |
| ¹H NMR Analysis | The spectrum is expected to be similar to that of unlabeled Dapoxetine, with the significant reduction or absence of the signal corresponding to the N,N-dimethyl protons. |
| ¹³C NMR Analysis | The carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium. |
NMR analysis of Dapoxetine and its impurities has been previously reported, providing a basis for the interpretation of the Dapoxetine-d6 HCl spectrum.[8][9][10][11]
Conclusion
The comprehensive characterization of Dapoxetine-d6 HCl using a combination of HPLC, LC-MS/MS, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic integrity. The detailed chemical properties and analytical protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this well-characterized deuterated standard is critical for generating reliable and accurate data in preclinical and clinical research involving Dapoxetine.
References
- 1. ijcmas.com [ijcmas.com]
- 2. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Dapoxetine-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and clinical research, isotopically labeled compounds are indispensable tools. Dapoxetine-d6 Hydrochloride, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, serves as a critical internal standard in bioanalytical studies and holds potential for research into drug metabolism and pharmacokinetics. The utility of Dapoxetine-d6 is intrinsically linked to its isotopic purity and enrichment. This technical guide provides an in-depth exploration of the methodologies used to ascertain these critical quality attributes, offering a framework for researchers and drug development professionals.
The Significance of Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of a compound that contains the desired isotopic label, while isotopic enrichment quantifies the percentage of a specific atom's isotopes that are the desired heavy isotope. For this compound, high isotopic purity and enrichment are paramount to ensure the accuracy and reliability of quantitative bioanalytical methods, primarily those employing mass spectrometry. The presence of unlabeled (d0) or partially labeled (d1-d5) species can interfere with the analytical signal of the internal standard, leading to inaccurate quantification of the target analyte.
Quantitative Analysis of Isotopic Distribution
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained from these analyses allows for the precise characterization of the isotopic distribution within a given batch of the compound.
While a specific Certificate of Analysis with detailed isotopic distribution for a commercial batch of this compound is not publicly available, a theoretical isotopic distribution can be calculated based on the molecular formula (C₂₁H₁₇D₆ClNO). This theoretical distribution serves as a benchmark for comparison with experimental data.
Table 1: Theoretical Isotopic Distribution of Dapoxetine-d6
| Isotopologue | Relative Abundance (%) |
| d6 | 99.00 |
| d5 | 0.90 |
| d4 | 0.08 |
| d3 | 0.01 |
| d2 | <0.01 |
| d1 | <0.01 |
| d0 | <0.01 |
| Note: This is a representative theoretical distribution and may not reflect the exact values of a specific manufactured batch. Actual values should be determined experimentally. |
Experimental Protocols for Isotopic Purity Determination
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for determining the isotopic enrichment of deuterated compounds. The high resolving power of the mass spectrometer allows for the separation and quantification of ions with very small mass differences, such as those between different isotopologues of Dapoxetine-d6.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the linear dynamic range of the instrument.
-
Prepare a solution of unlabeled Dapoxetine Hydrochloride as a reference standard.
-
-
LC-HRMS Parameters:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 300-350
-
Resolution: > 60,000
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of both the unlabeled Dapoxetine and the Dapoxetine-d6 sample.
-
From the Dapoxetine-d6 spectrum, extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d6).
-
Integrate the peak areas of each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
The isotopic enrichment is typically reported as the percentage of the desired deuterated species (d6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural integrity and the position of deuterium incorporation. While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Add an internal standard with a known concentration if quantitative analysis is desired.
-
-
NMR Parameters:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher)
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Integrate the signals corresponding to the non-deuterated positions and compare them to the residual signals at the deuterated positions.
-
-
²H NMR:
-
Acquire a deuterium spectrum.
-
Observe the signals corresponding to the deuterium atoms at the labeled positions. The chemical shifts will be similar to the corresponding proton signals.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the degree of deuteration can be estimated by comparing the integral of a non-deuterated proton signal (as an internal reference) to the integral of the residual proton signal at the site of deuteration.
-
The ²H NMR spectrum confirms the presence and location of the deuterium labels.
-
Visualization of Key Processes
To better understand the context of this compound's application and analysis, the following diagrams illustrate the relevant biological pathway and the analytical workflow.
Caption: Workflow for Isotopic Purity Analysis.
Caption: Dapoxetine's Mechanism of Action.
Conclusion
The rigorous determination of isotopic purity and enrichment of this compound is fundamental to its reliable use in research and development. This guide has outlined the key analytical methodologies, LC-HRMS and NMR spectroscopy, providing a framework for their application. By adhering to detailed experimental protocols and employing high-resolution instrumentation, researchers can ensure the quality of their deuterated standards, leading to more accurate and reproducible scientific outcomes. The continued refinement of these analytical techniques will further enhance the precision with which we can characterize isotopically labeled compounds, solidifying their role in advancing pharmaceutical science.
Spectroscopic Profile of Dapoxetine-d6 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Dapoxetine-d6 Hydrochloride, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of Dapoxetine and its isotopically labeled variants.
Mass Spectrometry (MS)
Mass spectrometry data for this compound is primarily available from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies where it is commonly used as an internal standard for the quantification of Dapoxetine in biological matrices.
Table 1: Mass Spectrometry Data for this compound and Related Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Method |
| Dapoxetine-d7 | 313.2 | 164.2 | HPLC-MS/MS[1] |
| Dapoxetine | 306.2 | 157.2 | HPLC-MS/MS[1] |
| Dapoxetine | 306.3 | 261.2 | UPLC-MS/MS |
Note: Data for Dapoxetine-d7 is included as a close structural analog.
Experimental Protocol: HPLC-MS/MS Analysis
The following is a representative protocol for the analysis of Dapoxetine using a deuterated internal standard, adapted from published bioanalytical methods.[1]
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple reaction monitoring (MRM) is utilized for sensitive and selective quantification.
Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for the bioanalysis of Dapoxetine in plasma using a deuterated internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectroscopic data for this compound is not widely available in the public domain. However, the spectra would be expected to be very similar to that of Dapoxetine Hydrochloride, with the key difference being the absence of signals corresponding to the six deuterated protons on the N,N-dimethyl group. The adjacent protons would also exhibit a loss of coupling to these deuterated positions. For reference, ¹³C NMR data for non-deuterated Dapoxetine is available.
Infrared (IR) Spectroscopy
Specific IR spectroscopic data for this compound is not readily found in the reviewed literature. The IR spectrum is expected to be very similar to that of Dapoxetine Hydrochloride. The primary difference would be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and IR spectra of this compound are not explicitly detailed in the available literature. However, standard protocols for the analysis of pharmaceutical compounds would apply.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: A few milligrams of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse sequences would be employed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Logical Flow for NMR Sample Analysis
Caption: A generalized workflow for the analysis of a pharmaceutical compound by NMR spectroscopy.
IR Spectroscopy (General Protocol)
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Relationship between Sample Preparation and IR Analysis
Caption: Different sample preparation methods for obtaining an IR spectrum of a solid sample.
Conclusion
This technical guide summarizes the currently available spectroscopic information for this compound. While detailed NMR and IR spectra are not readily accessible in the public domain, the provided mass spectrometry data and general experimental workflows offer a solid foundation for researchers and drug development professionals. Further investigation into proprietary databases or direct analysis of a certified reference standard is recommended to obtain a complete spectroscopic profile of this compound.
References
Navigating the Physicochemical Landscape of Dapoxetine-d6 Hydrochloride: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of Dapoxetine-d6 Hydrochloride, a deuterated analog of the selective serotonin reuptake inhibitor, Dapoxetine.
Solubility Profile of Dapoxetine Hydrochloride
The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. Dapoxetine Hydrochloride, a white to slightly yellow powder, exhibits variable solubility in different solvent systems. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] The solubility is also pH-dependent. The following tables summarize the available quantitative and qualitative solubility data for Dapoxetine Hydrochloride.
Table 1: Quantitative Solubility of Dapoxetine Hydrochloride
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |
| Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL |
| 0.01 N HCl | 71 mg/mL |
| Distilled Water | 5 µg/mL |
| 0.1 N HCl | 13.2 µg/mL |
| Methanol | 28.5 µg/mL |
| Acetone | 31.5 µg/mL |
| PEG 400 | 42.5 µg/mL |
Table 2: Qualitative Solubility of Dapoxetine Hydrochloride
| Solvent | Solubility |
| Methanol | Freely Soluble |
| Propylene Glycol | Freely Soluble |
| Water | Almost Insoluble |
| Acetonitrile | Freely Soluble |
Stability Characteristics of Dapoxetine Hydrochloride
Understanding the stability of a drug molecule under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies on Dapoxetine Hydrochloride have shown it to be susceptible to oxidation and slight degradation under acidic and alkaline conditions.[1][2] However, it demonstrates stability under exposure to UV light and heat.
Table 3: Summary of Forced Degradation Studies on Dapoxetine Hydrochloride
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 3 M HCl) | Slight degradation |
| Alkali Hydrolysis (e.g., 3 M NaOH) | Slight degradation |
| Oxidation (e.g., Hydrogen Peroxide) | Susceptible to degradation |
| Thermal (Heat) | Stable |
| Photolytic (UV Light) | Stable |
A stock solution of Dapoxetine Hydrochloride in a mixture of 0.2 M phosphate buffer and acetonitrile (50:50, v/v) was found to be stable for 48 hours at ambient room temperature (26°C), with 99.32% of the drug remaining.[2]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating scientific findings. The following sections outline standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the supernatant from the solid by centrifugation or filtration using a filter that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Application of Stress Conditions: Aliquot the stock solution into separate vessels for each stress condition:
-
Acidic: Add a strong acid (e.g., 1N HCl) and heat if necessary.
-
Alkaline: Add a strong base (e.g., 1N NaOH) and heat if necessary.
-
Oxidative: Add an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the solution to UV light (e.g., in a photostability chamber).
-
-
Time Points: At specified time intervals, withdraw samples from each stress condition.
-
Neutralization/Quenching: For acidic and alkaline samples, neutralize the solution before analysis. For other samples, the reaction may be quenched by dilution with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any degradation products.
References
Technical Guide: Assessing Metabolic Stability with Dapoxetine-d6 Hydrochloride
An In-depth Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dapoxetine-d6 Hydrochloride for assessing and improving metabolic stability. It details the metabolic pathways of Dapoxetine, the scientific principles behind using deuterated compounds, and standardized protocols for in vitro evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction: The Challenge of Metabolic Instability
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Like many xenobiotics, it undergoes extensive metabolism in the liver, which dictates its pharmacokinetic profile and duration of action.[2][3] Rapid metabolism can lead to a short half-life and the formation of various metabolites, necessitating careful consideration during drug development.[1][4]
One advanced strategy to enhance metabolic stability is the use of deuterated compounds.[5] By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium, it is possible to slow down metabolic processes.[6][7] This guide focuses on this compound, a deuterated analog of Dapoxetine, as a tool and strategy for metabolic stability assessment.
The Principle of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[7] In drug metabolism, many key reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.
Because the C-D bond requires more energy to break, drugs deuterated at metabolically vulnerable positions ("soft spots") are often metabolized more slowly.[8] This can lead to several desirable outcomes:
-
Increased half-life (t1/2) and exposure (AUC).[7]
-
Reduced intrinsic clearance (CLint) .
-
Decreased formation of potentially toxic metabolites .[6]
-
More predictable pharmacokinetic profiles between individuals.[5]
This compound is synthesized to leverage this effect, offering a direct comparison to its non-deuterated counterpart to quantify the impact of deuteration on its metabolic fate.
Metabolic Pathways of Dapoxetine
Dapoxetine is extensively metabolized in the liver and kidneys, primarily by CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1).[1][2] The main biotransformation pathways include:
-
N-demethylation : The sequential removal of the two methyl groups from the nitrogen atom to form desmethyldapoxetine and didesmethyldapoxetine.[1][4]
-
N-oxidation : The formation of dapoxetine N-oxide, a major circulating metabolite with weak SSRI activity.[1][3]
-
Naphthyl Hydroxylation : The addition of a hydroxyl group to the naphthalene ring structure.[3]
-
Glucuronidation and Sulfation : Phase II conjugation reactions that facilitate the elimination of metabolites.[3]
These metabolic processes are crucial for the clearance of the drug from the body.[9]
Rationale for this compound in Stability Assessment
The "d6" designation in this compound typically implies the replacement of the six hydrogen atoms on the two N-methyl groups with deuterium. These positions are primary sites of metabolism via N-demethylation. By strengthening these bonds, Dapoxetine-d6 is expected to exhibit significantly reduced rates of demethylation, thereby enhancing its metabolic stability.
Quantitative Data Presentation
The following tables summarize the known pharmacokinetic parameters of standard Dapoxetine and the expected comparative results from an in vitro metabolic stability assay against this compound.
Table 1: Pharmacokinetic Parameters of Dapoxetine (Non-Deuterated)
| Parameter | 30 mg Dose | 60 mg Dose | Reference |
|---|---|---|---|
| Tmax (hours) | ~1.31 | ~1.42 | [2] |
| Cmax (ng/mL) | 297 | 498 | [1] |
| Initial Half-life (t1/2, hours) | ~1.31 | ~1.42 | [1] |
| Terminal Half-life (t1/2, hours) | ~18.7 | ~21.9 | [1] |
| Bioavailability | ~42% | ~42% | [3] |
| Protein Binding | >99% | >99% |[1] |
Table 2: Expected Comparative Results from an In Vitro Metabolic Stability Assay
| Parameter | Dapoxetine HCl | Dapoxetine-d6 HCl | Expected Outcome for d6 Version |
|---|---|---|---|
| In Vitro Half-life (t1/2, min) | Expected to be shorter | Expected to be longer | Increased |
| Intrinsic Clearance (CLint, µL/min/mg) | Expected to be higher | Expected to be lower | Decreased |
| % Parent Compound Remaining @ 60 min | Lower | Higher | Increased |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard procedure to assess metabolic stability by measuring the disappearance of the parent compound over time.[10][11]
6.1. Materials and Reagents
-
Dapoxetine Hydrochloride and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[10]
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
6.2. Experimental Workflow
6.3. Detailed Procedure
-
Preparation : Thaw pooled human liver microsomes on ice. Prepare a 1 µM final concentration of Dapoxetine and Dapoxetine-d6 in potassium phosphate buffer.[10]
-
Incubation Setup : In a 96-well plate, add the liver microsome suspension (to a final protein concentration of 0.5 mg/mL) and the test compound solution.[12] Include control wells without NADPH to assess non-enzymatic degradation.
-
Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. The time of addition is T=0.[10]
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[11]
-
Sample Processing : Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
6.4. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Mass) [13]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug development. This compound serves as a powerful tool for this purpose, allowing researchers to directly quantify the benefits of deuteration on the metabolic profile of Dapoxetine. By employing the principles of the kinetic isotope effect and standardized in vitro protocols, drug development professionals can generate critical data to guide the design of more stable, safe, and effective therapeutics. The methodologies and concepts outlined in this guide provide a robust framework for leveraging deuteration chemistry to overcome metabolic liabilities.
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
The Role of Dapoxetine-d6 Hydrochloride in In Vitro ADME Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Dapoxetine-d6 Hydrochloride as an internal standard in in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust bioanalytical methods for the assessment of drug candidates.
Introduction to this compound
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by its rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation.[1][2] The in vitro evaluation of its ADME properties is crucial for understanding its pharmacokinetic profile. Dapoxetine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[3][4]
This compound is a deuterated form of Dapoxetine Hydrochloride. The inclusion of six deuterium atoms results in a molecule that is chemically almost identical to dapoxetine but has a higher molecular weight. This key difference allows it to be distinguished from the non-deuterated analyte by mass spectrometry (MS).[1] Consequently, this compound serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[1]
Application in In Vitro ADME Assays
This compound is instrumental in ensuring the accuracy and precision of quantitative data generated from various in vitro ADME assays. Its primary role is to normalize the analytical signal of dapoxetine and its metabolites.
Metabolic Stability Assays
Metabolic stability assays are conducted to determine the rate at which a compound is metabolized by liver enzymes, typically in human liver microsomes (HLM). This provides an estimate of the intrinsic clearance of the drug.
Data Presentation: Metabolic Stability of Dapoxetine
| Parameter | Value | Species | Matrix |
| Half-life (t½) | Not explicitly found, but described as rapid metabolism | Human | Liver Microsomes |
| Intrinsic Clearance (CLint) | Not explicitly found, but described as extensive | Human | Liver Microsomes |
Experimental Protocol: Metabolic Stability of Dapoxetine using Dapoxetine-d6 HCl as IS
-
Reagents and Materials:
-
Dapoxetine
-
This compound (Internal Standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Control compounds (e.g., a high clearance and a low clearance compound)
-
-
Incubation Procedure:
-
Prepare a stock solution of dapoxetine in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of this compound in acetonitrile.
-
In a 96-well plate, add phosphate buffer, human liver microsomes, and the dapoxetine working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing a known concentration of this compound.
-
Include control incubations: without NADPH to assess non-enzymatic degradation and without the test compound to monitor for interfering peaks.
-
-
Sample Analysis (LC-MS/MS):
-
Centrifuge the terminated reaction plates to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both dapoxetine and Dapoxetine-d6.
-
LC-MS/MS Parameters (Representative):
-
-
Data Analysis:
-
Calculate the peak area ratio of dapoxetine to this compound for each time point.
-
Plot the natural logarithm of the percentage of remaining dapoxetine versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Cytochrome P450 (CYP) Inhibition Assays
These assays evaluate the potential of a drug candidate to inhibit the activity of major CYP isoforms, which is a key indicator of potential drug-drug interactions.
Data Presentation: Dapoxetine CYP Inhibition (Representative IC50 Values)
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 10 | Low |
| CYP2C9 | > 10 | Low |
| CYP2C19 | > 10 | Low |
| CYP2D6 | ~5 | Moderate |
| CYP3A4 | > 10 | Low |
| Note: These are representative values based on the understanding that dapoxetine is a substrate but not a potent inhibitor of its metabolizing enzymes. Actual values would need to be determined experimentally. |
Experimental Protocol: CYP450 Inhibition Assay using Dapoxetine-d6 HCl as IS
-
Reagents and Materials:
-
Dapoxetine
-
This compound (Internal Standard)
-
Human Liver Microsomes
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Metabolites of the probe substrates (for standard curve generation)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
-
Incubation Procedure:
-
Prepare serial dilutions of dapoxetine.
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and the specific CYP probe substrate.
-
Add the dapoxetine dilutions to the respective wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing this compound (if dapoxetine itself is being quantified) or another suitable internal standard for the probe substrate's metabolite.
-
-
Sample Analysis (LC-MS/MS):
-
Process the samples as described in the metabolic stability assay.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed in the presence of different concentrations of dapoxetine.
-
Plot the percentage of inhibition versus the logarithm of the dapoxetine concentration.
-
Determine the IC50 value (the concentration of dapoxetine that causes 50% inhibition of the CYP isoform activity) by non-linear regression analysis.
-
Caco-2 Permeability Assays
Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal permeability of drugs. These assays can determine the apparent permeability coefficient (Papp) and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Data Presentation: Dapoxetine Caco-2 Permeability (Expected Values)
| Parameter | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Apparent Permeability | Apical to Basolateral (A-B) | Expected to be >10 | High |
| Apparent Permeability | Basolateral to Apical (B-A) | - | - |
| Efflux Ratio (B-A / A-B) | - | < 2 | Not a significant P-gp substrate |
| Note: A compound is generally considered to have high permeability if its Papp value is > 10 x 10⁻⁶ cm/s. An efflux ratio of >2 suggests the compound is a substrate for efflux transporters.[6] |
Experimental Protocol: Caco-2 Permeability Assay using Dapoxetine-d6 HCl as IS
-
Reagents and Materials:
-
Dapoxetine
-
This compound (Internal Standard)
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the dapoxetine solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) transport, add the dapoxetine solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis (LC-MS/MS):
-
To each collected sample, add a known concentration of this compound in acetonitrile to precipitate proteins and serve as the internal standard.
-
Process and analyze the samples by LC-MS/MS as previously described.
-
-
Data Analysis:
-
Calculate the concentration of dapoxetine in each sample using a standard curve.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Dapoxetine Metabolism
Understanding the metabolic fate of dapoxetine is essential for interpreting in vitro ADME data. The primary metabolic pathways for dapoxetine include N-demethylation, N-oxidation, and hydroxylation.
Conclusion
This compound is an indispensable tool for the accurate and reliable in vitro ADME characterization of dapoxetine. Its use as an internal standard in LC-MS/MS-based assays for metabolic stability, CYP450 inhibition, and Caco-2 permeability ensures high-quality data, which is fundamental for making informed decisions during the drug discovery and development process. The detailed protocols and understanding of dapoxetine's metabolism provided in this guide serve as a valuable resource for scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pkCSM [biosig.lab.uq.edu.au]
A Technical Guide to the Preliminary Investigation of Dapoxetine-d6 Hydrochloride in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE) in men.[1][2][3] Unlike other SSRIs, dapoxetine is characterized by rapid absorption and elimination, which minimizes drug accumulation and makes it suitable for as-needed dosing.[1][2][4] Understanding the metabolic fate of dapoxetine is critical for characterizing its pharmacokinetic profile and ensuring its safety and efficacy.
Drug metabolism studies are essential for elucidating the biotransformation pathways of a new chemical entity. These studies often employ stable isotope-labeled internal standards to ensure accuracy and precision in quantitative analysis. Dapoxetine-d6 Hydrochloride, a deuterium-labeled analog of dapoxetine, serves as an ideal internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of dapoxetine in biological matrices.[5] Its physicochemical properties and mass spectral response are similar to the unlabeled drug, allowing for correction of variability during sample preparation and analysis.[6] This guide provides a technical overview of the preliminary investigation of dapoxetine metabolism, focusing on the role of Dapoxetine-d6, metabolic pathways, and relevant experimental protocols.
The Role of Dapoxetine-d6 in Bioanalysis
In pharmacokinetic and drug metabolism studies, an internal standard is crucial for accurate quantification. Dapoxetine-d6 is used as an internal standard for dapoxetine analysis.[5] The workflow for a typical bioanalytical study using a deuterated internal standard is outlined below.
Metabolic Pathways of Dapoxetine
Dapoxetine is extensively metabolized in the liver and kidneys primarily by Cytochrome P450 isoenzymes (CYP2D6 and CYP3A4) and flavin monooxygenase 1 (FMO1).[1][7] The main biotransformation pathways include:
-
N-demethylation: Removal of one or both methyl groups to form desmethyldapoxetine (active) and didesmethyldapoxetine (active).[2][8][9]
-
N-oxidation: Formation of dapoxetine-N-oxide, an inactive metabolite.[1][2][8]
-
Hydroxylation: Addition of a hydroxyl group to the naphthyl ring.[9][10]
-
Glucuronidation and Sulfation: Phase II conjugation reactions that facilitate the elimination of metabolites, primarily in the urine.[9]
The major circulating metabolite is dapoxetine-N-oxide, which is considered pharmacologically inactive.[1] Although desmethyldapoxetine is active, its plasma concentrations are substantially lower than the parent drug, limiting its clinical effect.[2]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to investigate the Phase I metabolic profile of dapoxetine.
Objective: To identify metabolites of dapoxetine formed by hepatic enzymes.
Materials:
-
Dapoxetine Hydrochloride
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol to terminate the reaction
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (55 mM, pH 7.4), HLM (0.5 mg/mL final concentration), and Dapoxetine (50 µM final concentration).[11]
-
Pre-incubation: Pre-incubate the mixture for 2-5 minutes at 37°C to equilibrate the temperature.[11]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[11] The total reaction volume is typically 200 µL.[11]
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 90, 120 minutes).[11]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a methanol mixture.[11] This also precipitates the microsomal proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins (e.g., 1700 x g for 15 minutes at 4°C).[6]
-
Analysis: Transfer the supernatant for analysis by a high-resolution LC-MS/MS system to detect and identify the parent drug and its metabolites.[10][11]
Bioanalytical Method for Dapoxetine in Human Plasma
This protocol details a validated LC-MS/MS method for quantifying dapoxetine in human plasma, using Dapoxetine-d6 as the internal standard.
Objective: To accurately measure dapoxetine concentrations in plasma for pharmacokinetic studies.
Materials:
-
Human plasma (blank, and subject samples)
-
Dapoxetine Hydrochloride stock solution (1.00 mg/mL in methanol)[6]
-
Dapoxetine-d6 (Internal Standard) stock solution (1.00 mg/mL in methanol)
-
Methanol/water (50:50, v/v) for dilutions[6]
-
Acetonitrile for protein precipitation[12]
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of Dapoxetine-d6 internal standard solution.[6]
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes).[12]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge at high speed (e.g., 5000 rpm for 10 minutes) to pellet the proteins.[12]
-
Transfer the clear supernatant to a new plate or vial for injection.[6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatography: Perform separation on a C8 or C18 analytical column. A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode using Multiple Reaction Monitoring (MRM).[6]
-
-
Data Analysis:
-
Integrate the peak areas for both dapoxetine and Dapoxetine-d6.
-
Calculate the peak area ratio of dapoxetine to Dapoxetine-d6.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.
-
Determine the concentration of dapoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and bioanalytical validation studies of dapoxetine.
Table 1: Pharmacokinetic Parameters of Dapoxetine (Single Dose)
| Parameter | Dapoxetine 30 mg | Dapoxetine 60 mg | Reference |
| Cmax (ng/mL) | 297 | 498 | [2][7][16] |
| Tmax (hours) | 1.01 - 1.31 | 1.27 - 1.42 | [2][7][16] |
| Initial Half-life (T½, hours) | ~1.31 | ~1.42 | [2][7] |
| Terminal Half-life (T½, hours) | ~18.7 | ~21.9 | [1][2][7] |
| Absolute Bioavailability | \multicolumn{2}{c | }{~42%} | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Linearity Range (ng/mL) | R² > 0.99 | 2.00 - 1000 | [6][13][14] |
| Intra- & Inter-day Accuracy | 85-115% (15% RSD) | 97 - 106% | [5] |
| Intra- & Inter-day Precision | ≤ 15% CV | ≤ 5% | [5] |
| Extraction Recovery | Consistent and reproducible | > 90% | [5] |
| Matrix Effect | RSD of IS-normalized matrix factors ≤ 15% | No significant interference observed | [6][15] |
RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Conclusion
The preliminary investigation of dapoxetine metabolism, facilitated by the use of the stable isotope-labeled internal standard Dapoxetine-d6, provides a clear understanding of its biotransformation and pharmacokinetic profile. The primary metabolic pathways involve N-demethylation and N-oxidation, driven by CYP and FMO enzymes. The rapid metabolism and elimination are consistent with its clinical use as an on-demand therapy. The detailed experimental protocols for in vitro metabolism and bioanalytical quantification outlined in this guide serve as a foundation for researchers in the field of drug development to conduct further, more detailed studies. The robust and validated LC-MS/MS methods ensure the generation of high-quality data essential for regulatory submissions and a comprehensive understanding of the drug's disposition in the human body.
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dapoxetine for premature ejaculation [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Availability of High-Purity Dapoxetine-d6 Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing high-purity, reliable deuterated standards is a critical prerequisite for accurate and reproducible experimental results. This technical guide provides an in-depth overview of the sourcing, availability, and analytical methodologies related to high-purity Dapoxetine-d6 Hydrochloride, a key internal standard for pharmacokinetic and metabolic studies of Dapoxetine.
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is utilized in the treatment of premature ejaculation.[1] Its deuterated analog, this compound, serves as an indispensable tool in bioanalytical research, particularly in mass spectrometry-based quantification, due to its chemical similarity to the parent drug and distinct mass.[2] This guide outlines key suppliers, available purities, and relevant experimental protocols to aid researchers in their procurement and application of this stable isotope-labeled compound.
Sourcing and Availability of this compound
The availability of high-purity this compound is primarily through specialized chemical suppliers that cater to the research and pharmaceutical industries. These companies typically provide the compound with a certificate of analysis (CoA) detailing its purity and characterization. While pricing is often available only upon request, the following table summarizes key suppliers and the typical specifications for their this compound products.
| Supplier | CAS Number | Purity Specification | Available Quantities | Certificate of Analysis |
| MedChemExpress | 1246814-76-5 | Not specified, but used as a stable isotope | 1 mg, 10 mg | Available upon request |
| Invivochem | 1246814-76-5 | ≥98% | 500 mg, 1 g, Bulk inquiry | Provided with product |
| Simson Pharma Limited | 1246814-76-5 | High quality, accompanied by CoA | Inquiry required | Provided with product |
| Cayman Chemical | Not specified for d6, 129938-20-1 for non-deuterated | ≥98% for non-deuterated | Not specified | Batch-specific data on CoA |
| LGC Standards | Not specified | Certified reference material | 0.005 g, 0.01 g | Provided with product |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers are advised to contact suppliers directly for the most current pricing and availability.
Mechanism of Action: Serotonin Reuptake Inhibition
Dapoxetine functions as a potent selective serotonin reuptake inhibitor (SSRI).[1][3] At the neuronal synapse, serotonin (5-HT) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). Dapoxetine selectively blocks SERT, leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. The signaling pathway is visualized below.
Caption: Mechanism of Dapoxetine as a Selective Serotonin Reuptake Inhibitor (SSRI).
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Dapoxetine concentrations in biological matrices like plasma.[4]
Representative Bioanalytical Workflow using this compound
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Dapoxetine using its deuterated analog as an internal standard.
Caption: Experimental workflow for bioanalysis of Dapoxetine using Dapoxetine-d6 HCl.
Detailed Methodology for Quantification of Dapoxetine in Human Plasma by HPLC-MS/MS
This protocol is adapted from established methods for the bioanalysis of Dapoxetine.[4]
1. Preparation of Stock and Working Solutions:
-
Dapoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dapoxetine Hydrochloride in 10 mL of methanol.
-
Dapoxetine-d6 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Dapoxetine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of Dapoxetine-d6 HCl by diluting the stock solution in the same solvent system.
2. Sample Preparation:
-
To 50 µL of blank human plasma in a microcentrifuge tube, add 50 µL of the Dapoxetine working solution (for calibration standards and quality controls) or blank solvent (for blank samples).
-
Add 25 µL of the Dapoxetine-d6 HCl working solution to all samples except the blank.
-
Vortex the samples for 5 minutes.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile), vortex for 5 minutes, and then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[4]
-
Transfer 50 µL of the supernatant to a 96-well plate and dilute with 450 µL of a 50:50 methanol/water mixture.
-
Vortex the plate for 5 minutes before placing it in the autosampler of the HPLC-MS/MS system.
3. HPLC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Dapoxetine transition: m/z 306.2 → 157.2
-
Dapoxetine-d6 transition: m/z 312.2 → 163.2 (Note: The exact mass transition for Dapoxetine-d6 may vary slightly depending on the specific deuteration pattern, but will be approximately +6 Da from the parent compound).
-
4. Data Analysis:
-
Integrate the peak areas for both Dapoxetine and Dapoxetine-d6 HCl.
-
Calculate the peak area ratio of Dapoxetine to Dapoxetine-d6 HCl.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Dapoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The procurement of high-purity this compound is a straightforward process through specialized chemical suppliers who can provide the necessary certification of quality. Its primary utility as an internal standard in bioanalytical methods like LC-MS/MS is crucial for the accurate pharmacokinetic and metabolic profiling of Dapoxetine. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to effectively utilize this deuterated standard in their studies. As with any research chemical, it is imperative to obtain a batch-specific certificate of analysis and to handle the compound in accordance with the provided safety data sheet.
References
- 1. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Dapoxetine in Human Plasma Using Dapoxetine-d6 Hydrochloride as an Internal Standard
References
- 1. ijcmas.com [ijcmas.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
Application Note: High-Throughput UPLC-MS/MS Assay for Dapoxetine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Dapoxetine in human plasma. The assay utilizes Dapoxetine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C8 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is validated and demonstrated to be suitable for clinical pharmacokinetic studies.
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Dapoxetine in human plasma, employing Dapoxetine-d6 as the internal standard.
Experimental
Materials and Reagents
-
Dapoxetine hydrochloride (purity ≥99.5%)
-
Dapoxetine-d6 hydrochloride (purity ≥99.5%, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Centrifuge
-
Pipettes
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for sample preparation.[1]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the working solution of Dapoxetine-d6 (internal standard).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | ACE C8 (4.6 x 50 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 1.6 minutes[1] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transitions | Dapoxetine: m/z 306.2 → 157.2[4][5][6][7]; Dapoxetine-d6: m/z 312.2 → 163.2 |
| Ion Source Temperature | 550°C[4] |
| Ion Spray Voltage | 5500 V[4] |
| Curtain Gas | 30.0 psi[4] |
| Nebulizing Gas (Gas 1) | 50.0 psi[4] |
| Auxiliary Gas (Gas 2) | 55.0 psi[4] |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 5.0-600 ng/mL for Dapoxetine in human plasma.[1] The lower limit of quantification (LLOQ) was established at 5.0 ng/mL.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dapoxetine | 5.0 - 600[1] | >0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results were within the acceptable limits of ±15%.[8]
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | ≤ 5[1] | 97-106[1] | ≤ 5[1] | 97-106[1] |
| Low QC | ≤ 5[1] | 97-106[1] | ≤ 5[1] | 97-106[1] |
| Mid QC | ≤ 5[1] | 97-106[1] | ≤ 5[1] | 97-106[1] |
| High QC | ≤ 5[1] | 97-106[1] | ≤ 5[1] | 97-106[1] |
Recovery
The extraction recovery of Dapoxetine and the internal standard was consistent and reproducible across the QC levels, with recovery rates greater than 90%.[1]
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Dapoxetine | >90[1] | >90[1] | >90[1] |
| Dapoxetine-d6 | >90[1] | >90[1] | >90[1] |
Workflow Diagram
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence Assessment of Two Dapoxetine Hydrochloride Formulations in Healthy Chinese Males Under Fasted and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Dapoxetine and Dapoxetine-d6 in Human Plasma
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate and reliable quantification of Dapoxetine in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note describes a robust solid-phase extraction (SPE) protocol for the simultaneous determination of Dapoxetine and its deuterated internal standard, Dapoxetine-d6, in human plasma. The method utilizes a mixed-mode SPE sorbent for effective sample cleanup and concentration, followed by sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals. While many published methods utilize liquid-liquid extraction (LLE) or protein precipitation[1][2][3][4], SPE offers the advantage of higher purity extracts and reduced matrix effects, leading to improved assay performance.
Principle of the Method
This method employs a mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[5] Dapoxetine, a basic compound, is retained on the sorbent under acidic conditions through both hydrophobic interactions and strong cation exchange. Interferences are removed with specific wash steps, and the analyte and internal standard are subsequently eluted with a basic organic solvent. The eluate is then evaporated and reconstituted for analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Dapoxetine hydrochloride reference standard
-
Dapoxetine-d6 hydrochloride internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Human plasma (with anticoagulant)
-
Mixed-mode cation exchange SPE cartridges
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dapoxetine and Dapoxetine-d6 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the Dapoxetine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the Dapoxetine-d6 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the Dapoxetine-d6 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes to pellet any precipitated proteins.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute Dapoxetine and Dapoxetine-d6 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following LC-MS/MS conditions are based on established methods for Dapoxetine analysis[1][6]:
-
Mobile Phase: Acetonitrile and 0.01 M Ammonium acetate with 0.02% Formic acid (85:15, v/v)[1][6]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
Data Presentation
The following table summarizes the expected performance characteristics of this SPE method, based on data from validated bioanalytical methods for Dapoxetine.[1][2][4]
| Parameter | Expected Value |
| Linearity Range | 5.0 - 600 ng/mL[1][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1][6] |
| Mean Recovery | > 90%[1][6] |
| Intra-day Precision (CV, %) | ≤ 5%[1][6] |
| Inter-day Precision (CV, %) | ≤ 5%[1][6] |
| Intra-day Accuracy | 97 - 106%[1][6] |
| Inter-day Accuracy | 97 - 106%[1][6] |
Visualizations
Caption: Experimental workflow for Dapoxetine SPE.
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Sample Preparation using Protein Precipitation with Dapoxetine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1][2] Accurate quantification of dapoxetine in plasma samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] Protein precipitation is a widely employed technique for sample preparation in bioanalysis due to its simplicity, speed, and efficiency in removing proteins from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document provides a detailed protocol for the protein precipitation method for plasma sample preparation, utilizing Dapoxetine-d6 as an internal standard for the accurate quantification of dapoxetine.
Principle of the Method
Protein precipitation involves the addition of an organic solvent to a plasma sample, which disrupts the hydration shell of proteins, leading to their denaturation and precipitation.[6] The precipitated proteins are then separated by centrifugation or filtration, and the resulting supernatant, containing the analyte of interest (dapoxetine) and the internal standard (Dapoxetine-d6), is collected for analysis. Dapoxetine-d6, a stable isotope-labeled version of dapoxetine, is an ideal internal standard as it exhibits similar physicochemical properties and extraction recovery to the analyte, but is distinguishable by its mass in the mass spectrometer, thus correcting for variations during sample processing and analysis.[7][8]
Experimental Workflow
The following diagram illustrates the general workflow for plasma sample preparation using the protein precipitation method.
Caption: Protein precipitation workflow for plasma sample analysis.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for the determination of dapoxetine in human plasma.[1][2][4]
Materials and Reagents:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Dapoxetine reference standard
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of dapoxetine and Dapoxetine-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of dapoxetine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Prepare a working solution of the internal standard (Dapoxetine-d6) by diluting the stock solution with the same solvent mixture to a final concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the Dapoxetine-d6 internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of cold acetonitrile to the plasma-internal standard mixture to precipitate the proteins. The ratio of acetonitrile to plasma is a critical parameter and is often optimized.[9][10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (approximately 300 µL) to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The supernatant obtained from the protein precipitation step is ready for injection into the LC-MS/MS system. The following are typical parameters that can be adapted based on the specific instrumentation available.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of dapoxetine.[3][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is used for dapoxetine analysis.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
-
MRM Transitions: The precursor-to-product ion transitions for dapoxetine and Dapoxetine-d6 need to be optimized. A common transition for dapoxetine is m/z 306.2 → 157.2.[4] For Dapoxetine-d6, the transition would be shifted by the mass of the deuterium labels.
Method Validation Data
The following tables summarize the quantitative data from validated methods for dapoxetine analysis in human plasma using protein precipitation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 2.00 - 1000 ng/mL | [1][2][4] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| LLOQ | 2.00 ng/mL | [1][2][4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LQC (Low) | 5.98 | 3.0 | 3.4 | 102.2 | [4] |
| MQC (Medium) | 63.0 | 2.9 | - | 105.0 | [4] |
| HQC (High) | 752 | 1.8 | 2.4 | 100.4 | [4] |
RSD: Relative Standard Deviation
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Dapoxetine | 5.98 (LQC) | 100.8 | Not reported to interfere | [4] |
| 63.0 (MQC) | 103.4 | [4] | ||
| 752 (HQC) | 98.9 | [4] |
Mechanism of Action: Serotonin Reuptake Inhibition
Dapoxetine functions as a selective serotonin reuptake inhibitor (SSRI). The diagram below provides a simplified representation of its mechanism at the synaptic cleft.
Caption: Simplified mechanism of Dapoxetine as an SSRI.
Conclusion
The protein precipitation method described provides a simple, rapid, and reliable approach for the preparation of plasma samples for the quantitative analysis of dapoxetine using Dapoxetine-d6 as an internal standard. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical and research settings. Proper validation of the method according to regulatory guidelines is essential before its application in routine analysis.
References
- 1. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Liquid-Liquid Extraction of Dapoxetine and Dapoxetine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate quantification of Dapoxetine and its stable isotope-labeled internal standard, Dapoxetine-d6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies.[3] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the isolation and concentration of analytes from complex matrices such as plasma prior to chromatographic analysis. This document provides a detailed protocol for the LLE of Dapoxetine and Dapoxetine-d6 from human plasma.
Physicochemical Properties
Understanding the physicochemical properties of Dapoxetine is essential for developing an effective LLE method.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO | [4] |
| Molecular Weight | 305.4 g/mol | [4] |
| pKa | 8.6 | [5] |
| Water Solubility | Insoluble | [1] |
| LogP | 3.9 | [6] |
Dapoxetine is a basic compound with a pKa of 8.6, indicating it will be in its ionized form at physiological pH.[5] To efficiently extract it into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa, ensuring the analyte is in its neutral, more hydrophobic form.
Experimental Protocol: Liquid-Liquid Extraction of Dapoxetine and Dapoxetine-d6 from Human Plasma
This protocol is designed for the extraction of Dapoxetine and its internal standard, Dapoxetine-d6, from human plasma samples for subsequent analysis by LC-MS/MS.
Materials and Reagents:
-
Dapoxetine hydrochloride (Reference Standard)
-
Dapoxetine-d6 hydrochloride (Internal Standard)
-
Human plasma (blank, collected in K₂EDTA tubes)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized water, HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of Dapoxetine-d6 working solution (concentration will depend on the analytical method's sensitivity).
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 1 M NaOH to the plasma sample to raise the pH above 10. This ensures that Dapoxetine and Dapoxetine-d6 are in their non-ionized form.
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the microcentrifuge tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will result in two distinct layers: an upper organic layer (MTBE containing the analytes) and a lower aqueous layer (plasma).
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube, being cautious not to disturb the aqueous layer or the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS. A study has shown successful separation using an ACE C8 column with a mobile phase of acetonitrile and 0.01 M ammonium acetate with 0.02% formic acid (85:15, v/v).[3]
-
Quantitative Data Summary
The following table summarizes typical performance data for the LLE of Dapoxetine.
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 600 ng/mL | [3] |
| Recovery | > 90% | [3] |
| Intra-day Accuracy | 97 - 106% | [3] |
| Inter-day Accuracy | 97 - 106% | [3] |
| Intra-day Precision (CV, %) | ≤ 5% | [3] |
| Inter-day Precision (CV, %) | ≤ 5% | [3] |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Dapoxetine.
Logical Relationship of pH and Extraction Efficiency
Caption: pH Adjustment for Optimal Dapoxetine Extraction.
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application of Dapoxetine-d6 Hydrochloride in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for regulatory approval and clinical use. Dapoxetine is rapidly absorbed and eliminated, with peak plasma concentrations occurring approximately 1-3 hours after oral administration and a biphasic elimination with a terminal half-life of 15 to 20 hours.[3][4] To ensure the precision and accuracy of bioanalytical methods used in pharmacokinetic studies, a stable, isotopically labeled internal standard is essential. Dapoxetine-d6 Hydrochloride, a deuterated analog of dapoxetine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.
Core Applications
This compound is primarily utilized as an internal standard (IS) in bioanalytical methods to quantify dapoxetine in biological matrices, most commonly human plasma.[5] Its application is critical for:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[1][3]
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic dapoxetine formulation to a reference product.[5][6]
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of dapoxetine.
-
Metabolite Quantification: While Dapoxetine-d6 is specific for dapoxetine, similar deuterated standards can be used for its major metabolites like desmethyldapoxetine and dapoxetine-N-oxide.[7]
Experimental Protocols
Bioanalytical Method for Dapoxetine Quantification in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the determination of dapoxetine in human plasma using Dapoxetine-d6 as an internal standard.[5]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound working solution (as internal standard).
-
Vortex for 10 seconds to mix.
-
Add 100 µL of a suitable buffer solution (e.g., 0.01 M Ammonium acetate).
-
Vortex for another 10 seconds.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. Chromatographic Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | ACE C8 (4.6 x 50 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid (85:15, v/v)[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | 1.6 - 4.0 minutes[7][8] |
c. Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dapoxetine) | m/z 306.3 → 261.2[7][8] |
| MRM Transition (Dapoxetine-d6) | m/z 312.3 → 267.2 (Example, exact m/z may vary slightly) |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Data Presentation
Pharmacokinetic Parameters of Dapoxetine
The following tables summarize key pharmacokinetic parameters of dapoxetine from studies in healthy male subjects following single oral administration.
Table 1: Pharmacokinetic Parameters of Dapoxetine (30 mg and 60 mg Doses) in Healthy Chinese Men [3]
| Parameter | 30 mg Dose (Fasted) | 60 mg Dose (Fasted) |
| Cmax (ng/mL) | 212.1 ± 72.8 | 419.6 ± 133.0 |
| Tmax (hr) | 1.1 (0.5 - 3.1) | 1.1 (0.5 - 4.1) |
| AUC0-t (ng·hr/mL) | 930.5 ± 288.7 | 1968.2 ± 603.9 |
| AUC0-∞ (ng·hr/mL) | 973.9 ± 306.9 | 2045.2 ± 643.0 |
| t1/2 (hr) | 15.3 ± 3.8 | 18.0 ± 5.6 |
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.
Table 2: Bioanalytical Method Validation Parameters for Dapoxetine using Dapoxetine-d6 as Internal Standard [5]
| Parameter | Result |
| Linearity Range | 5.0 - 600 ng/mL[5] |
| Intra-day Accuracy | 97 - 106%[5] |
| Inter-day Accuracy | 97 - 106%[5] |
| Intra-day Precision (CV, %) | ≤ 5%[5] |
| Inter-day Precision (CV, %) | ≤ 5%[5] |
| Recovery | > 90%[5] |
Visualizations
Experimental Workflow for Dapoxetine Quantification
The following diagram illustrates the typical workflow for quantifying dapoxetine in plasma samples for a pharmacokinetic study.
Caption: Workflow for pharmacokinetic analysis of dapoxetine.
Logical Relationship in Bioanalytical Method Validation
This diagram outlines the key components and their relationships in the validation of a bioanalytical method using Dapoxetine-d6 as an internal standard.
Caption: Bioanalytical method validation components.
References
- 1. Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Dapoxetine in Human Plasma for Bioequivalence Studies Using Dapoxetine-d6 as an Internal Standard
For research, scientific, and drug development professionals.
Introduction
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1][2] Bioequivalence studies are a critical component in the development of generic formulations, requiring robust and reliable analytical methods to compare the pharmacokinetic profiles of the test and reference products.[3] This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of dapoxetine in human plasma, employing Dapoxetine-d6 as an internal standard to ensure accuracy and precision. The described protocol is suitable for high-throughput analysis of plasma samples from clinical trials.
The use of a stable isotope-labeled internal standard like Dapoxetine-d6 is crucial in bioanalytical methods as it closely mimics the analyte's chemical and physical properties during sample extraction and ionization, correcting for potential variability.[1][4] This leads to enhanced data quality, a prerequisite for regulatory submissions.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed to isolate dapoxetine and the internal standard from human plasma.[1]
-
Step 1: Aliquot 250 µL of human plasma into a clean microcentrifuge tube.
-
Step 2: Add the internal standard, Dapoxetine-d6, to each plasma sample.
-
Step 3: Add 1.0 mL of tertiary butyl methyl ether as the extraction solvent.[5]
-
Step 4: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Step 5: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 6: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of dapoxetine and Dapoxetine-d6 are achieved using a validated LC-MS/MS method.[1][4]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | ACE C8 (4.6 x 50 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid (85:15, v/v)[1] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 1.6 minutes[1] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[5] |
| Monitored Transition (Dapoxetine) | m/z 306.2 → 157.2[2][4] |
| Monitored Transition (Dapoxetine-d6) | Not explicitly stated, but would be a mass shift of +6 |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 180 ms[6] |
Method Validation Data
The analytical method was validated according to international guidelines to ensure its reliability for bioequivalence studies.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.0 - 600 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[7] |
| Intra-day Precision (CV, %) | ≤ 5%[1] |
| Inter-day Precision (CV, %) | ≤ 5%[1] |
| Intra-day Accuracy (%) | 97 - 106%[1] |
| Inter-day Accuracy (%) | 97 - 106%[1] |
| Recovery (%) | > 90%[1] |
Diagrams
Caption: Experimental workflow for the bioanalysis of Dapoxetine.
Caption: Role of an internal standard in correcting for variability.
Conclusion
The presented HPLC-MS/MS method using Dapoxetine-d6 as an internal standard is demonstrated to be rapid, sensitive, and robust for the quantification of dapoxetine in human plasma.[1] The successful validation of this method confirms its suitability for pharmacokinetic analysis in bioequivalence studies, ensuring reliable data for regulatory submissions. The short run time allows for the high-throughput analysis of a large number of samples, making it a cost-effective solution for clinical trials.[1]
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence Assessment of Two Dapoxetine Hydrochloride Formulations in Healthy Chinese Males Under Fasted and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ejbps.com [ejbps.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dapoxetine and its Metabolites in Human Plasma using UPLC-MS/MS with Dapoxetine-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical method development.
Abstract: This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Dapoxetine and its primary metabolites, Desmethyldapoxetine and Dapoxetine-N-oxide, in human plasma. The method utilizes Dapoxetine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a rapid and efficient workflow suitable for high-throughput analysis in clinical and preclinical studies. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic research.
Introduction
Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] To characterize its pharmacokinetic profile, a reliable bioanalytical method is essential for the simultaneous determination of the parent drug and its major active metabolites. Dapoxetine is extensively metabolized in the liver and kidneys by enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1.[1][2] The main metabolic pathways include N-oxidation, N-demethylation, and hydroxylation.[3][4] The primary circulating metabolites are Dapoxetine-N-oxide and Desmethyldapoxetine.[2][5] This document provides a detailed protocol for their simultaneous quantification in human plasma using a UPLC-MS/MS method with Dapoxetine-d6 as the internal standard.
Metabolic Pathway of Dapoxetine
Dapoxetine undergoes extensive metabolism, leading to the formation of multiple metabolites.[3] The key biotransformation reactions are N-dealkylation and N-oxidation.[4] Desmethyldapoxetine, an active metabolite, is formed through N-demethylation, while Dapoxetine-N-oxide is a major product of the metabolic pathway.[1][2]
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dapoxetine-d6 Hydrochloride in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of Dapoxetine-d6 Hydrochloride in Preclinical Pharmacokinetic Profiling
Introduction
Tissue distribution studies are a critical component of preclinical drug development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Understanding the extent and rate at which a drug penetrates various tissues and organs is fundamental to evaluating its potential efficacy and toxicity. Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is used for the treatment of premature ejaculation.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[3][4] To accurately quantify dapoxetine concentrations in complex biological matrices like tissue homogenates, a robust and sensitive analytical method is required.
Rationale for Using this compound
The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This compound, a deuterated analog of dapoxetine, serves as an ideal internal standard for tissue distribution studies. Its physicochemical properties are nearly identical to the parent compound, ensuring that it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This co-elution compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the unlabeled drug. While this document outlines a protocol for a tissue distribution study of this compound as the analyte for methodological validation and characterization, it is important to note that in a typical drug quantification study, the non-labeled drug would be administered, and Dapoxetine-d6 would be used as the internal standard during sample analysis.
Experimental Protocols
1. Preclinical Tissue Distribution Study of this compound in Rodents
This protocol describes a method for evaluating the tissue distribution of this compound in a rodent model, providing a framework for assessing its pharmacokinetic properties in various organs.
a. Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimation: Allow for a minimum of a 7-day acclimation period before the start of the study.
b. Dosing and Administration
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dose: A single oral dose of 10 mg/kg is administered via gavage.
-
Groups: Animals are divided into groups corresponding to different time points for sample collection (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
c. Sample Collection
-
Blood Sampling: At each designated time point, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.
-
Tissue Collection: Following blood collection, euthanize the animals and dissect key organs and tissues, including the brain, heart, lungs, liver, kidneys, spleen, and testes.
-
Sample Handling: Rinse the tissues with cold saline to remove excess blood, blot dry, weigh, and immediately freeze in liquid nitrogen. Store the tissue samples at -80°C until homogenization.
2. Sample Preparation and Analysis
a. Tissue Homogenization
-
To a pre-weighed tissue sample, add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
b. Sample Extraction
-
Protein Precipitation: To a known volume of tissue homogenate or plasma, add a precipitating agent such as acetonitrile (in a 3:1 ratio).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
c. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Dapoxetine-d6 and an appropriate internal standard.
-
Data Presentation
The quantitative data from the tissue distribution study should be summarized in a clear and structured table to facilitate comparison of this compound concentrations across different tissues and time points.
| Time Point (hours) | Brain (ng/g) | Heart (ng/g) | Lungs (ng/g) | Liver (ng/g) | Kidneys (ng/g) | Spleen (ng/g) | Testes (ng/g) | Plasma (ng/mL) |
| 0.5 | 150.2 ± 25.1 | 350.6 ± 45.3 | 850.1 ± 98.7 | 1205.4 ± 150.2 | 980.3 ± 110.5 | 650.8 ± 75.4 | 250.1 ± 30.6 | 450.7 ± 55.9 |
| 1 | 280.5 ± 35.8 | 680.3 ± 70.1 | 1500.7 ± 180.4 | 2100.2 ± 250.6 | 1800.5 ± 210.8 | 1100.2 ± 130.9 | 480.6 ± 50.3 | 850.4 ± 95.1 |
| 2 | 210.1 ± 30.2 | 550.9 ± 65.4 | 1200.3 ± 140.8 | 1800.6 ± 210.3 | 1500.9 ± 180.2 | 900.5 ± 110.7 | 350.8 ± 40.1 | 650.2 ± 75.8 |
| 4 | 90.3 ± 15.6 | 250.4 ± 30.8 | 600.8 ± 75.1 | 950.1 ± 110.9 | 750.2 ± 85.4 | 450.6 ± 55.3 | 150.4 ± 20.5 | 300.1 ± 40.7 |
| 8 | 20.5 ± 5.1 | 80.1 ± 10.3 | 200.5 ± 25.7 | 350.8 ± 40.2 | 280.4 ± 35.1 | 150.9 ± 20.8 | 50.2 ± 8.9 | 90.6 ± 15.4 |
| 24 | < LOQ | < LOQ | 30.2 ± 6.8 | 50.6 ± 9.3 | 45.1 ± 8.5 | 25.3 ± 5.9 | < LOQ | 15.8 ± 4.1 |
Data are presented as mean ± standard deviation (n=3 per time point). LOQ = Limit of Quantification.
Visualizations
Caption: Experimental workflow for a preclinical tissue distribution study.
Caption: Logical relationship from drug administration to pharmacokinetic data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Dapoxetine-d6 Hydrochloride in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing Dapoxetine-d6 Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In bioanalysis, endogenous components of the biological matrix like phospholipids, proteins, and salts are common causes of matrix effects.[3]
Q2: I am using a deuterated internal standard (Dapoxetine-d6). Shouldn't that compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like Dapoxetine-d6 co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.[4] However, this compensation can be compromised if the analyte and internal standard do not co-elute perfectly or if they are affected differently by the interfering components in the matrix.[5] For instance, if the internal standard elutes in a region with no ion suppression while the analyte is partially suppressed, the calculated concentration will be inaccurate.[5] Therefore, it is crucial to evaluate and minimize matrix effects even when using a SIL-IS.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment using Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of Dapoxetine-d6 is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.[6][7]
-
Quantitative Assessment using Post-Extraction Spiking: This method, considered the "gold standard," quantifies the extent of the matrix effect.[3] The response of an analyte spiked into a post-extracted blank matrix is compared to the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor (MF).[3] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Troubleshooting Guides
Scenario 1: Poor peak shape and inconsistent signal intensity for this compound.
Problem: You are observing tailing or fronting peaks and a high degree of variability in the signal intensity of your quality control (QC) samples.
Possible Cause: This could be due to significant ion suppression or enhancement caused by co-eluting matrix components.[8] Contamination of the ion source can also contribute to poor signal intensity.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and inconsistent signal.
Solutions:
-
Improve Sample Preparation: A simple protein precipitation (PPT) might not be sufficient to remove all interfering matrix components.[9] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner sample extract.[6]
-
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Dapoxetine and Dapoxetine-d6 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or changing the analytical column can help separate Dapoxetine-d6 from the interfering matrix components.[10]
-
Example: If ion suppression is observed at the beginning of the gradient, increase the initial percentage of the organic solvent to elute the analyte later, away from the highly interfering region.
-
Data Presentation: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Signal Intensity (cps) |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 95% | 1.2 x 10^5 |
| Liquid-Liquid Extraction (LLE) | 0.88 (Suppression) | 85% | 1.8 x 10^5 |
| Solid-Phase Extraction (SPE) | 0.98 (Minimal Effect) | 92% | 2.1 x 10^5 |
Scenario 2: Dapoxetine-d6 internal standard is not adequately compensating for matrix effects.
Problem: You observe that the analyte/internal standard area ratio is not consistent across different batches of matrix, leading to poor accuracy and precision.
Possible Cause: The deuterated internal standard and the analyte may not be co-eluting perfectly, or they are experiencing differential matrix effects.[5] This can sometimes occur due to the "isotope effect," where the deuterium-labeled compound has slightly different chromatographic behavior.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard performance.
Solutions:
-
Optimize Chromatographic Separation: Fine-tune the mobile phase composition and gradient to ensure the co-elution of Dapoxetine and Dapoxetine-d6. Even a slight separation can lead to differential matrix effects.[5]
-
Evaluate Matrix Factor for Both Analyte and IS: Perform the post-extraction spike experiment for both Dapoxetine and Dapoxetine-d6 to confirm they are affected by the matrix to the same extent.
-
Experimental Protocol: Matrix Factor Calculation
-
Prepare Neat Solutions: Prepare solutions of Dapoxetine and Dapoxetine-d6 in a neat solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Extraction Spiked Samples: Extract blank plasma and then spike the extract with Dapoxetine and Dapoxetine-d6 to the same concentration as the neat solutions.
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Sample) / (Peak Area in Neat Solution)
-
-
Data Presentation: Matrix Factor Comparison
| Compound | Matrix Factor (Lot A) | Matrix Factor (Lot B) | IS-Normalized MF |
| Dapoxetine | 0.75 | 0.60 | 1.07 |
| Dapoxetine-d6 | 0.70 | 0.55 | 1.09 |
In this example, although both compounds experience ion suppression that varies between lots, the IS-normalized matrix factor is consistent, indicating that Dapoxetine-d6 is an appropriate internal standard under these conditions.
Scenario 3: Low signal-to-noise ratio for Dapoxetine-d6 at the lower limit of quantification (LLOQ).
Problem: You are struggling to achieve the required sensitivity for your assay, and the signal for Dapoxetine-d6 at the LLOQ is weak and variable.
Possible Cause: Significant ion suppression at the retention time of the analyte is a likely cause.[7] Sub-optimal ion source parameters can also contribute to low signal intensity.[8]
Troubleshooting Workflow:
Caption: Troubleshooting low signal-to-noise at the LLOQ.
Solutions:
-
Optimize Mass Spectrometer Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for Dapoxetine-d6 to maximize its signal.
-
Chromatographic Separation from Suppression Zones: Use the information from a post-column infusion experiment to adjust your chromatography so that Dapoxetine-d6 elutes in a region with minimal ion suppression.[7]
-
Sample Dilution: If the concentration of Dapoxetine in your samples is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[2][10] This is a simple approach but is only feasible when sensitivity is not a limiting factor.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Optimizing LC gradient for co-elution of Dapoxetine and Dapoxetine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the co-elution of Dapoxetine and its deuterated internal standard, Dapoxetine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an LC method to ensure co-elution of Dapoxetine and Dapoxetine-d6?
A1: A good starting point for method development is to use a reversed-phase C18 or C8 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. Both isocratic and gradient elution methods have been successfully employed. For initial method development, you can refer to the conditions summarized in the tables below, which have been compiled from various validated methods.
Q2: My Dapoxetine-d6 is eluting slightly before my Dapoxetine peak. How can I achieve better co-elution?
A2: This phenomenon is known as an isotopic effect, where the heavier deuterium atoms can sometimes lead to a slight decrease in retention time on reversed-phase columns. To improve co-elution, you can try the following adjustments:
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Decrease the organic content of the mobile phase: A lower percentage of acetonitrile will increase retention for both compounds, which can sometimes reduce the separation between them.
-
Use a shallower gradient: If you are using a gradient method, a slower, more gradual increase in the organic mobile phase can help to minimize the separation between the analyte and its deuterated internal standard.
-
Lower the column temperature: Reducing the column temperature can sometimes enhance the interactions with the stationary phase and improve co-elution.
-
Switch to a different column chemistry: If the issue persists, trying a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) may alter the selectivity and improve co-elution.
Q3: Can I use an isocratic method for the analysis of Dapoxetine and Dapoxetine-d6?
A3: Yes, isocratic methods have been successfully used for the analysis of Dapoxetine and its internal standard. An isocratic method can be simpler to set up and transfer between instruments. However, it may be more susceptible to interference from matrix components and may result in longer run times if other analytes need to be eluted.
Q4: What are the recommended mass spectrometry (MS) settings for the detection of Dapoxetine and Dapoxetine-d6?
A4: Dapoxetine and its deuterated internal standard are typically analyzed using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions for Dapoxetine are often m/z 306.3 → 261.2 or 306.2 → 157.2. For Dapoxetine-d6, the precursor ion will be shifted by 6 mass units (m/z 312.3 or 312.2), while the product ion may or may not be shifted depending on where the deuterium atoms are located on the molecule. It is crucial to optimize the MS parameters, including collision energy and cone voltage, for your specific instrument to achieve the best sensitivity.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
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Potential Cause: Incompatible sample solvent, column overload, or secondary interactions with the stationary phase.
-
Solution:
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Ensure the sample is dissolved in a solvent similar in composition to or weaker than the initial mobile phase.
-
Reduce the injection volume or the concentration of the sample.
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Adjust the mobile phase pH with a modifier like formic acid (typically 0.1%) to ensure the analyte is in a single ionic form.
-
Issue: Retention Time Drifting
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Potential Cause: Inadequate column equilibration, changes in mobile phase composition, or a leak in the system.[1]
-
Solution:
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Ensure the column is properly equilibrated between injections, especially when using a gradient. A general rule is to equilibrate with 5-10 column volumes of the initial mobile phase.[1]
-
Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Check the HPLC system for any leaks, paying close attention to fittings and pump seals.
-
Issue: Inconsistent Peak Areas
-
Potential Cause: Inconsistent injection volume, sample degradation, or issues with the autosampler.
-
Solution:
-
Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent.
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Verify the stability of Dapoxetine in the sample solvent and storage conditions.
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Use a deuterated internal standard like Dapoxetine-d6 to correct for variations in injection volume and matrix effects.
-
Experimental Protocols
The following tables summarize typical experimental conditions for the analysis of Dapoxetine and Dapoxetine-d6 based on published methods. These can serve as a starting point for your own method development and optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACE C8 (4.6 x 50 mm, 5 µm)[2] | Acquity UPLC BEH C18 (dimensions not specified)[2][3] | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.01M Ammonium acetate + 0.02% Formic acid in water[2] | 0.1% Formic acid in water[2][3] | 0.1% Formic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[2][3] | Acetonitrile[2] |
| Elution Mode | Isocratic (85:15, B:A)[2] | Gradient[2][3] | Isocratic (40:60, B:A)[2] |
| Flow Rate | Not Specified | Not Specified | 0.5 mL/min[2] |
| Run Time | 1.6 min[2] | 4.0 min[2][3] | 6.0 min[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Dapoxetine | Dapoxetine-d6 (Internal Standard) |
| Ionization Mode | ESI Positive[2][3] | ESI Positive |
| MRM Transition | m/z 306.3 → 261.2[2][3] | Not Specified in search results, but would be approximately m/z 312.3 → 261.2 or another suitable product ion. |
| Alternative MRM | m/z 306.2 → 157.2[4] | For Dapoxetine-d7: m/z 313.2 → 164.2[4] |
Visualization
Below is a logical workflow diagram for troubleshooting the co-elution of Dapoxetine and Dapoxetine-d6.
Caption: Troubleshooting workflow for Dapoxetine and Dapoxetine-d6 co-elution.
References
Addressing ion suppression/enhancement for Dapoxetine with a deuterated standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Dapoxetine, with a focus on addressing ion suppression and enhancement using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in LC-MS/MS analysis?
A1: Ion suppression and enhancement, collectively known as the "matrix effect," are common phenomena in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] They refer to the alteration of the ionization efficiency of a target analyte, such as Dapoxetine, by co-eluting components from the sample matrix (e.g., plasma, urine).[2]
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Ion Suppression: This is a decrease in the analyte's signal intensity, leading to reduced sensitivity and potentially inaccurate quantification. It is the more common of the two effects.
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Ion Enhancement: This is an increase in the analyte's signal intensity, which can also lead to erroneous results.
These effects occur within the ion source of the mass spectrometer, where components of the sample matrix can interfere with the process of converting the analyte into gas-phase ions.[1]
Q2: Why is a deuterated internal standard, like Dapoxetine-d7, recommended for the analysis of Dapoxetine?
A2: A deuterated internal standard is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[3][4] For Dapoxetine, using Dapoxetine-d7 offers several key advantages:
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Co-elution: Dapoxetine-d7 is chemically almost identical to Dapoxetine and therefore co-elutes with it during chromatographic separation.[3] This ensures that both compounds experience the same matrix effects at the same time.
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Compensation for Matrix Effects: Because both the analyte and the internal standard are affected by ion suppression or enhancement in the same way, the ratio of their peak areas remains constant. This normalization corrects for signal variability and leads to higher accuracy and precision.[3]
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Similar Physicochemical Properties: Dapoxetine-d7 has nearly identical physicochemical properties to Dapoxetine, ensuring similar behavior during sample preparation, extraction, and ionization.[5]
Q3: How is the matrix effect for Dapoxetine evaluated when using a deuterated internal standard?
A3: The matrix effect is quantitatively assessed during method validation using the "post-extraction spike" method to calculate the Matrix Factor (MF).[2][6] The goal is to demonstrate that while some ion suppression or enhancement may occur, the deuterated internal standard effectively compensates for it. The evaluation involves comparing the response of the analyte in the presence of matrix with its response in a neat (clean) solution. The internal standard-normalized matrix factor is then calculated to show the consistency of the assay across different sources of the biological matrix.
Q4: Has a validated LC-MS/MS method for Dapoxetine using a deuterated standard been shown to be free from matrix interference?
A4: Yes, a selective and sensitive HPLC-MS/MS method has been developed and validated for the determination of Dapoxetine in human plasma using Dapoxetine-d7 as the internal standard.[5] The validation results for this method indicated that no significant matrix interference was observed.[5] The precision of the internal standard-normalized matrix factor across different plasma lots met the acceptance criteria set by regulatory guidelines.
Data Presentation
The following table summarizes the key parameters and acceptance criteria for evaluating the matrix effect in the bioanalysis of Dapoxetine using a deuterated internal standard, based on established validation protocols.
| Parameter | Description | Acceptance Criteria | Reported Findings for Dapoxetine with Dapoxetine-d7[5][7] |
| Matrix Factor (MF) | The ratio of the analyte's peak area in the presence of matrix (post-extraction spike) to the peak area in a neat solution. An MF < 1 indicates suppression; an MF > 1 indicates enhancement. | Not typically specified for the analyte alone when using a co-eluting stable isotope-labeled internal standard. | Not explicitly reported, as the focus is on the normalized factor. |
| Internal Standard-Normalized Matrix Factor (IS-Normalized MF) | The Matrix Factor of the analyte divided by the Matrix Factor of the internal standard. This demonstrates the ability of the IS to compensate for matrix effects. | The coefficient of variation (CV) of the IS-Normalized MF across at least 6-9 different lots of matrix should be ≤15%. | The method met the acceptance criteria, with no significant matrix interference observed.[5] The relative standard deviation of the internal standard normalized matrix factors in nine different matrices was no more than 15%.[7] |
| Extraction Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | While not a direct measure of matrix effect, consistent and reproducible recovery is desired. | The mean extraction recovery for Dapoxetine was found to be between 99.7% and 104.2%.[5] |
Experimental Protocols
Protocol: Evaluation of Matrix Effect for Dapoxetine
This protocol describes the post-extraction spike method to determine the internal standard-normalized matrix factor for Dapoxetine.
1. Preparation of Solutions:
- Set A (Analyte in Neat Solution): Prepare a solution of Dapoxetine and Dapoxetine-d7 in the reconstitution solvent at a known concentration (e.g., at low and high QC levels).
- Set B (Analyte in Extracted Matrix):
- Obtain blank plasma from at least six different sources.
- Process these blank plasma samples using the validated extraction procedure (e.g., protein precipitation).
- After the final evaporation step, spike the dried extracts with a solution of Dapoxetine and Dapoxetine-d7 to achieve the same final concentrations as in Set A.
2. LC-MS/MS Analysis:
- Analyze the samples from both Set A and Set B using the validated LC-MS/MS method.
- Record the peak areas for Dapoxetine and Dapoxetine-d7 for all samples.
3. Calculation:
- Calculate the Matrix Factor (MF) for each lot of matrix:
- MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
- Calculate the IS-Normalized Matrix Factor for each lot of matrix:
- IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
- Calculate the Coefficient of Variation (CV) of the IS-Normalized Matrix Factor:
- Calculate the mean and standard deviation of the IS-Normalized MF values from the different matrix lots.
- CV (%) = (Standard Deviation / Mean) * 100
4. Acceptance:
- The CV of the IS-Normalized Matrix Factor should be ≤15%.
Visualization of Workflows
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential for isotopic exchange in Dapoxetine-d6 Hydrochloride under specific conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for isotopic exchange in Dapoxetine-d6 Hydrochloride. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing the isotopic stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is a deuterated analog of Dapoxetine Hydrochloride, a selective serotonin reuptake inhibitor. The "d6" designation indicates that six hydrogen atoms have been replaced with deuterium atoms. In this specific isotopologue, the deuterium labels are located on the two methyl groups of the N,N-dimethylamino moiety.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a protium (hydrogen) atom from the surrounding environment (e.g., solvents, reagents). This is a concern because if the deuterium labels on Dapoxetine-d6 are not stable, the isotopic purity of the compound will decrease over time. This can impact the accuracy of studies where Dapoxetine-d6 is used as an internal standard for quantitative analysis by techniques such as LC-MS.
Q3: Are the deuterium labels on the N,N-dimethyl group of Dapoxetine-d6 generally stable?
A3: C-D bonds are generally more stable than C-H bonds due to the kinetic isotope effect. However, the stability of deuterium labels on N-methyl groups can be compromised under certain conditions. While they are generally stable under neutral and physiological pH, there is a potential for exchange under strongly acidic or basic conditions, particularly with elevated temperatures.
Q4: Under what specific conditions might isotopic exchange occur?
A4: Isotopic exchange of the deuterium on the N,N-dimethyl group of Dapoxetine-d6 is most likely to be observed under the following conditions:
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Strongly Acidic Conditions: Prolonged exposure to strong acids can facilitate H/D exchange.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the exchange reaction to occur.
-
Presence of Catalysts: Certain metal catalysts can also promote H/D exchange.
It is important to evaluate the stability of Dapoxetine-d6 under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Drifting or inconsistent internal standard response in LC-MS analysis. | Isotopic back-exchange of Dapoxetine-d6 to lighter isotopologues (d5, d4, etc.). | 1. Verify the pH of your mobile phase and sample diluent. If highly acidic or basic, consider adjusting to a more neutral pH if your chromatography allows. 2. Keep samples cool in the autosampler (e.g., 4°C) to minimize temperature-driven exchange. 3. Perform a time-course stability study in your analytical matrix to quantify the rate of exchange (see Experimental Protocol 1). |
| Appearance of unexpected peaks at lower m/z values corresponding to Dapoxetine isotopologues. | Back-exchange is occurring during sample preparation or storage. | 1. Review your sample preparation workflow for any steps involving prolonged exposure to harsh pH or high temperatures. 2. Prepare samples immediately before analysis whenever possible. 3. Store stock solutions and working solutions in aprotic solvents if compatible and at low temperatures (-20°C or -80°C). |
| Inaccurate quantification of the unlabeled analyte. | Loss of isotopic purity of the Dapoxetine-d6 internal standard leads to an underestimation of the analyte concentration. | 1. Confirm the isotopic purity of your Dapoxetine-d6 standard before use (see Experimental Protocol 2). 2. If back-exchange is confirmed, you may need to synthesize a more stable internal standard with deuterium labels on an aromatic ring or another non-exchangeable position. |
Quantitative Data Summary
The following table is a template for summarizing data from an isotopic stability study of this compound. Researchers should populate this table with their own experimental results.
Table 1: Isotopic Purity of this compound Under Stress Conditions
| Condition | Time Point | % d6 | % d5 | % d4 | % d3 | % d2 | % d1 | % d0 |
| Control (Initial) | 0 hr | 99.5 | 0.4 | <0.1 | <0.1 | <0.1 | <0.1 | <0.1 |
| 0.1 M HCl at 50°C | 24 hr | Data | Data | Data | Data | Data | Data | Data |
| 0.1 M HCl at 50°C | 48 hr | Data | Data | Data | Data | Data | Data | Data |
| pH 10 Buffer at 50°C | 24 hr | Data | Data | Data | Data | Data | Data | Data |
| pH 10 Buffer at 50°C | 48 hr | Data | Data | Data | Data | Data | Data | Data |
| Mobile Phase A/B at RT | 24 hr | Data | Data | Data | Data | Data | Data | Data |
*Populate with experimental data obtained from LC-MS analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study for Isotopic Stability Assessment
Objective: To determine the isotopic stability of this compound under stressed conditions (acidic, basic, and thermal stress).
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH 4, 7, and 10 Buffers
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Condition Setup:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 10 µg/mL.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL.
-
Neutral: Mix an aliquot of the stock solution with water to a final concentration of 10 µg/mL.
-
-
Incubation: Incubate the solutions at 50°C.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Sample Quenching: Neutralize the acidic and basic samples and dilute all samples with mobile phase to a final concentration of 100 ng/mL.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to monitor the isotopic distribution of Dapoxetine-d6.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
MS Detection: Monitor the mass-to-charge ratios (m/z) for Dapoxetine-d6 and its lower isotopologues (d5, d4, d3, d2, d1, d0).
-
-
Data Analysis: Calculate the relative percentage of each isotopologue at each time point to determine the extent of back-exchange.
Protocol 2: Routine Isotopic Purity Check by LC-MS
Objective: To quickly assess the isotopic purity of a this compound standard.
Methodology:
-
Sample Preparation: Prepare a 100 ng/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
LC-MS Analysis: Perform a direct infusion or a rapid LC-MS analysis.
-
Mass Spectrum Acquisition: Acquire a full scan mass spectrum of the molecular ion region for Dapoxetine.
-
Data Analysis: Determine the relative intensities of the peaks corresponding to the d6, d5, d4, and other isotopologues. Calculate the isotopic purity as the percentage of the d6 peak intensity relative to the sum of all isotopologue peak intensities.
Visualizations
Experimental and Analytical Workflows
A diagram illustrating the workflows for forced degradation and isotopic purity analysis.
Troubleshooting Logic
A troubleshooting decision tree for inconsistent internal standard response.
Improving peak shape and resolution for Dapoxetine and its deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Dapoxetine and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when analyzing Dapoxetine and its deuterated internal standard?
The most frequently encountered issues include poor peak shape (tailing or fronting), inadequate resolution between Dapoxetine and its impurities or internal standard, and chromatographic shifts between Dapoxetine and its deuterated internal standard. These problems can often be attributed to suboptimal mobile phase conditions, column degradation, or inappropriate sample preparation.
Q2: Why am I observing peak tailing for Dapoxetine?
Peak tailing for Dapoxetine, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns.[1][2] This interaction can be minimized by optimizing the mobile phase pH to suppress the ionization of the silanol groups.[1]
Q3: My deuterated internal standard (Dapoxetine-d7) is eluting at a slightly different retention time than Dapoxetine. Is this normal and how can I address it?
A small chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect". This can occur due to the slight difference in polarity and bond strength between C-H and C-D bonds. While a minor, consistent shift may be acceptable, significant or variable shifts can impact accurate quantification. To minimize this effect, ensure consistent mobile phase preparation, temperature control, and consider using a shallower gradient.
Q4: What is the ideal mobile phase pH for analyzing Dapoxetine?
The optimal mobile phase pH for Dapoxetine analysis is crucial for achieving good peak shape and retention. Several studies have successfully used acidic pH conditions, typically between 3 and 4.[3][4][5][6] Operating at a lower pH helps to protonate the Dapoxetine molecule and suppress the ionization of residual silanol groups on the column, minimizing peak tailing.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
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Asymmetrical peaks with a "tail" extending from the back of the peak.
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Asymmetrical peaks with a "front" extending from the front of the peak.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Dapoxetine, being a basic compound, can interact with residual acidic silanol groups on the column packing material, leading to peak tailing.[1] Solution: Lower the mobile phase pH to 3-4 using a suitable buffer (e.g., ammonium acetate, phosphate, or triethylamine) to suppress silanol ionization.[3][4][5] |
| Inappropriate Mobile Phase Composition | An incorrect ratio of organic modifier to aqueous buffer can lead to poor peak shape. Solution: Optimize the mobile phase composition. Acetonitrile is a commonly used organic modifier.[3][6][7] |
| Column Overload | Injecting too high a concentration of the sample can saturate the column, causing peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inadequate Resolution
Symptoms:
-
Overlapping peaks of Dapoxetine and its deuterated internal standard or impurities.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Strength | If the mobile phase is too strong, analytes will elute too quickly without sufficient interaction with the stationary phase, leading to poor resolution. Solution: Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation. |
| Inappropriate Column Chemistry | The choice of stationary phase is critical for achieving the desired selectivity. Solution: For Dapoxetine analysis, C18 columns are commonly used.[3][6] If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl column. |
| Gradient Elution Not Optimized | A steep gradient may not provide sufficient time for the separation of closely eluting compounds. Solution: Employ a shallower gradient to improve resolution.[8] |
| Flow Rate Too High | A high flow rate can reduce the time available for analyte-stationary phase interactions. Solution: Reduce the flow rate. Optimal flow rates are typically around 1.0 mL/min for standard HPLC.[6][9] |
Issue 3: Chromatographic Shift Between Dapoxetine and Deuterated Internal Standard
Symptoms:
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Variable retention time difference between Dapoxetine and Dapoxetine-d7 across a run.
-
Inconsistent peak area ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Isotope Effect | The inherent difference in physicochemical properties between the deuterated and non-deuterated compounds can cause a slight, but consistent, chromatographic shift. This is generally manageable. |
| Mobile Phase Inconsistency | Small variations in mobile phase composition or pH can disproportionately affect the retention times of the analyte and internal standard. Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. |
| Temperature Fluctuations | Changes in column temperature can affect retention times and potentially the separation between the two compounds. Solution: Use a column oven to maintain a constant and uniform temperature. |
| Matrix Effects | In complex matrices like plasma, different interactions with matrix components can lead to variable shifts.[10] Solution: Ensure a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix interference.[10] |
Experimental Protocols
Representative RP-HPLC Method for Dapoxetine Analysis
This protocol is a general guideline based on common parameters found in the literature.[3][6] Optimization will be required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and 0.2M Ammonium Acetate Buffer (pH 3.7 adjusted with acetic acid) in a ratio of 50:50 (v/v).[3][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 292 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Sample Preparation from Plasma
A common method for extracting Dapoxetine from plasma is protein precipitation.[10]
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To 200 µL of plasma, add 600 µL of acetonitrile containing the deuterated internal standard (Dapoxetine-d7).
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Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Data Presentation
Table 1: Typical Chromatographic Parameters for Dapoxetine and its Deuterated Internal Standard (LC-MS/MS)
| Parameter | Dapoxetine | Dapoxetine-d7 |
| Precursor Ion (m/z) | 306.2 | 313.2 |
| Product Ion (m/z) | 157.2 | 164.2 |
| Retention Time (min) | ~2.5 | ~2.5 |
Data is illustrative and may vary based on specific chromatographic conditions.[10][11]
Table 2: Effect of Mobile Phase pH on Dapoxetine Peak Tailing
| Mobile Phase pH | Tailing Factor (T) | Peak Shape |
| 6.0 | > 2.0 | Significant Tailing |
| 4.5 | 1.5 - 2.0 | Moderate Tailing |
| 3.5 | < 1.5 | Good Symmetry |
This table illustrates the general trend of improved peak shape with lower mobile phase pH for basic compounds like Dapoxetine.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Mitigation of peak tailing for Dapoxetine via pH control.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. ijcsrr.org [ijcsrr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different biological matrices on Dapoxetine-d6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dapoxetine-d6 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Dapoxetine-d6 and why is it used in bioanalytical assays?
Dapoxetine-d6 is a stable isotope-labeled internal standard (SIL-IS) for Dapoxetine. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an SIL-IS is considered the gold standard. Because its chemical and physical properties are nearly identical to the analyte (Dapoxetine), it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variability during sample preparation and analysis, leading to more precise and reliable quantification of Dapoxetine.
Q2: Which biological matrices are commonly used for Dapoxetine quantification?
The most common biological matrix for Dapoxetine quantification is human plasma, as it is crucial for pharmacokinetic studies.[1][2][3] However, depending on the research question, other matrices such as urine and tissue homogenates can also be analyzed to understand the excretion and tissue distribution of the drug.
Q3: What are the typical sample preparation techniques for Dapoxetine-d6 analysis?
Common sample preparation techniques for Dapoxetine in plasma include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.[3]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte and internal standard from the aqueous plasma sample into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT.[2]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by retaining the analyte and internal standard on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
For urine, a "dilute-and-shoot" approach, where the sample is simply diluted with a reconstitution solvent before injection, can sometimes be used for high-concentration samples.[4] However, due to the high variability of the urine matrix, more extensive cleanup like SPE might be necessary to minimize matrix effects.[5][6] For tissue homogenates, a protein precipitation step followed by SPE or LLE is typically required to remove the high content of proteins and lipids.
Troubleshooting Guides
Issue 1: High Variability in Dapoxetine-d6 (Internal Standard) Response
Possible Causes:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery between samples, or incomplete vortexing can lead to variability.
-
Matrix Effects: Different lots of biological matrices or variability between patient/animal samples can cause varying degrees of ion suppression or enhancement, affecting the Dapoxetine-d6 signal. Urine is a particularly challenging matrix due to its high variability in salt and organic content.[5][6]
-
Instrument Instability: Fluctuations in the LC pump flow rate, autosampler injection volume, or mass spectrometer source conditions can cause signal drift.
-
Internal Standard Stability: Degradation of Dapoxetine-d6 in the stock solution or during sample processing.
Troubleshooting Steps:
-
Review Sample Preparation Procedure:
-
Ensure accurate and consistent addition of Dapoxetine-d6 to all samples.
-
Verify that vortexing and/or shaking steps are sufficient to ensure homogeneity.
-
Evaluate the extraction recovery of Dapoxetine-d6 in different matrix lots.
-
-
Investigate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Analyze samples from different sources (e.g., different patients, different lots of commercial matrix) to assess the variability of the matrix effect.
-
If significant matrix effects are present, consider a more rigorous sample cleanup method (e.g., switching from PPT to SPE).
-
-
Check Instrument Performance:
-
Inject a series of standards to check for signal stability and reproducibility.
-
Perform system suitability tests before each analytical run.
-
Clean the mass spectrometer's ion source if contamination is suspected.
-
-
Verify Internal Standard Integrity:
-
Prepare a fresh stock solution of Dapoxetine-d6.
-
Assess the stability of Dapoxetine-d6 under the conditions used for sample storage and preparation.
-
Issue 2: Poor Peak Shape for Dapoxetine and/or Dapoxetine-d6
Possible Causes:
-
Column Overload: Injecting too much analyte onto the analytical column.
-
Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for the analyte.
-
Column Contamination or Degradation: Accumulation of matrix components on the column or loss of stationary phase.
-
Injection Solvent Effects: The solvent used to reconstitute the final extract may be too strong, causing peak distortion.
Troubleshooting Steps:
-
Optimize Injection Volume and Concentration:
-
Reduce the injection volume or dilute the sample.
-
-
Adjust Mobile Phase:
-
Ensure the mobile phase pH is appropriate for Dapoxetine (a basic compound). Typically, an acidic mobile phase with a buffer like formic acid or ammonium acetate is used.
-
Optimize the gradient profile to ensure symmetrical peak elution.
-
-
Maintain Column Health:
-
Use a guard column to protect the analytical column from contamination.
-
Wash the column with a strong solvent after each run.
-
If the column is old or shows signs of degradation, replace it.
-
-
Match Reconstitution Solvent to Initial Mobile Phase:
-
The reconstitution solvent should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing on the column.
-
Issue 3: Low Recovery of Dapoxetine and Dapoxetine-d6
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) may not be effectively extracting the analytes from the matrix.
-
Analyte Adsorption: Dapoxetine, being a lipophilic compound, may adsorb to plasticware during sample processing.
-
pH-Dependent Extraction: The pH of the sample during LLE or SPE may not be optimal for efficient extraction.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase.
-
For SPE, test different sorbent types (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps.
-
-
Minimize Adsorption:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Consider the addition of a small amount of organic solvent or a surfactant to the sample before extraction.
-
-
Control pH:
-
For LLE of a basic compound like Dapoxetine, adjusting the sample to a basic pH will maximize its extraction into an organic solvent. For cation exchange SPE, an acidic loading condition is required.
-
Experimental Protocols
Protocol 1: Quantification of Dapoxetine-d6 in Human Plasma using LC-MS/MS
This protocol is a representative example based on published methods.[1][2][3]
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 20 µL of Dapoxetine-d6 internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 300 µL of acetonitrile to precipitate the proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dapoxetine: [M+H]+ → fragment ionDapoxetine-d6: [M+H]+ → fragment ion |
| Collision Energy | Optimized for Dapoxetine and Dapoxetine-d6 |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Dapoxetine in various biological matrices. Data for plasma is based on literature, while data for urine and tissue homogenate are representative examples due to limited published information.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 1 - 500 | 1 | [1] |
| Human Urine (Example) | 5 - 1000 | 5 | N/A |
| Rat Brain Homogenate (Example) | 2 - 500 | 2 | N/A |
Table 2: Precision and Accuracy
| Biological Matrix | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Human Plasma | Low | 3 | < 10% | ± 10% | [1] |
| Medium | 50 | < 8% | ± 8% | [1] | |
| High | 400 | < 7% | ± 7% | [1] | |
| Human Urine (Example) | Low | 15 | < 12% | ± 12% | N/A |
| Medium | 150 | < 10% | ± 10% | N/A | |
| High | 800 | < 9% | ± 9% | N/A | |
| Rat Brain Homogenate (Example) | Low | 6 | < 15% | ± 15% | N/A |
| Medium | 100 | < 12% | ± 12% | N/A | |
| High | 400 | < 10% | ± 10% | N/A |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Human Plasma | > 85% | < 15% | [1] |
| Human Urine (Example) | > 70% | Variable, can be > 25% without proper cleanup | N/A |
| Rat Brain Homogenate (Example) | > 75% | < 20% | N/A |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dapoxetine and Dapoxetine-d6 Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of Dapoxetine and the stability of its deuterated analog, Dapoxetine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Dapoxetine?
A1: Dapoxetine primarily degrades through metabolic pathways and forced degradation under specific stress conditions.
-
Metabolic Degradation: In vivo, Dapoxetine is extensively metabolized in the liver and kidneys.[1][2][3][4] The main metabolic reactions are N-oxidation, N-demethylation, and hydroxylation, carried out by enzymes such as CYP2D6, CYP3A4, and Flavin Monooxygenase 1 (FMO1).[1][5][6] The major metabolites formed are Dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine.[1][3]
-
Forced Degradation: Under laboratory conditions, Dapoxetine has shown susceptibility to degradation under oxidative, acidic, and alkaline conditions.[7][8][9][10] It is generally found to be stable under photolytic (UV light) and thermal stress.[7][10] A significant degradation product under oxidative stress is Dapoxetine-N-oxide.[11] Acid hydrolysis can yield (+)-N, N-dimethyl-1-phenyl-3-propanolamine.[12] When exposed to air, dapoxetine base can degrade to 1-(2E)-cinnamyloxynaphthalene via Cope elimination of the N-oxide intermediate.[11]
Q2: What is known about the stability of Dapoxetine-d6?
A2: There is limited direct published data specifically detailing the stability and degradation pathways of Dapoxetine-d6. Dapoxetine-d6 is a deuterated form of Dapoxetine, often used as an internal standard in analytical methods.[13] It is generally expected that Dapoxetine-d6 will follow the same degradation pathways as Dapoxetine. However, the rate of degradation may differ due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to slower metabolism and degradation at the deuterated positions. Researchers should assume that Dapoxetine-d6 is susceptible to the same oxidative, acidic, and alkaline degradation conditions as the parent compound.
Q3: My Dapoxetine-d6 sample shows unexpected peaks in the chromatogram. What could be the cause?
A3: Unexpected peaks in the chromatogram of a Dapoxetine-d6 sample could be due to several factors:
-
Degradation Products: As Dapoxetine-d6 is likely susceptible to similar degradation as Dapoxetine, the peaks could correspond to deuterated analogs of known Dapoxetine degradants such as Dapoxetine-N-oxide-d6, desmethyldapoxetine-d6, or products of hydrolysis.
-
Isotopic Impurities: The Dapoxetine-d6 standard may contain non-deuterated or partially deuterated Dapoxetine, which would appear as separate peaks.
-
Contamination: The sample may be contaminated with other compounds from solvents, glassware, or the analytical instrument.
-
Matrix Effects: If analyzing a complex sample, components of the matrix may be interfering with the analysis.
Q4: How can I prevent the degradation of my Dapoxetine and Dapoxetine-d6 samples during storage and analysis?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store Dapoxetine and Dapoxetine-d6 solutions in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxidation. For long-term storage, refrigeration or freezing is recommended.
-
pH Control: Avoid highly acidic or alkaline conditions. Prepare solutions in neutral or slightly acidic buffers if possible.
-
Solvent Selection: Use high-purity solvents and prepare solutions fresh whenever possible. Stock solutions of Dapoxetine HCl have been found to be stable for at least 48 hours at room temperature.[7][10]
-
Minimize Exposure to Air: For the free base form of Dapoxetine, which is more susceptible to oxidation, minimize exposure to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of Dapoxetine/Dapoxetine-d6 peak area in subsequent injections. | Sample degradation in the autosampler. | Ensure the autosampler tray is temperature-controlled (cooled). Prepare fresh samples if degradation is suspected. |
| Appearance of a new peak corresponding to Dapoxetine-N-oxide. | Oxidative degradation. | Prepare samples in an oxygen-free environment (e.g., use degassed solvents, purge with nitrogen). Avoid prolonged exposure to air. |
| Inconsistent results in acidic mobile phases. | Acid-catalyzed hydrolysis. | Increase the pH of the mobile phase if the chromatography allows. Perform sample preparation and analysis promptly. |
| Poor recovery of Dapoxetine-d6 from biological matrices. | Inefficient extraction or degradation during sample preparation. | Optimize the extraction procedure. Investigate the stability of Dapoxetine-d6 in the biological matrix at various temperatures and time points. |
| Presence of unexpected degradation products not documented for Dapoxetine. | Novel degradation pathway or interaction with excipients/matrix components. | Conduct forced degradation studies on Dapoxetine-d6 under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. Use LC-MS/MS to identify the structure of the unknown peaks. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Dapoxetine
| Stress Condition | Reagent/Details | Observation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1M - 5M HCl | Degradation observed, rate increases with acid concentration and temperature. | (+)-N, N-dimethyl-1-phenyl-3-propanolamine | [12] |
| Alkaline Hydrolysis | 5N NaOH, 65°C | Stable under these conditions in one study, slight degradation in another. | - | [7][9] |
| Oxidative Degradation | 3-30% H₂O₂ | Highly susceptible to oxidation. | Dapoxetine-N-oxide, 1-(2E)-cinnamyloxynaphthalene (from base) | [7][9][11] |
| Thermal Degradation | 60-105°C | Generally stable. | - | [7][9] |
| Photolytic Degradation | UV light (254 nm), Sunlight | Generally stable. | - | [7][9][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dapoxetine
This protocol outlines a general procedure for conducting forced degradation studies on Dapoxetine, which can be adapted for Dapoxetine-d6.
-
Preparation of Stock Solution: Accurately weigh and dissolve Dapoxetine HCl in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 1N HCl). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1N NaOH). Keep the mixture at room temperature or heat at a specified temperature for a defined period. Cool, neutralize with an appropriate amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period, protected from light. Dilute for analysis.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at the same temperature. After the specified time, cool and dilute the solution for analysis. Dissolve the heated powder to a suitable concentration for analysis.
-
Photolytic Degradation: Expose the stock solution and solid drug to UV light (e.g., 254 nm) and sunlight for a defined period. Analyze the samples at different time intervals.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC or UPLC method. The method should be capable of separating the parent drug from all degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is Methanol:Water (80:20 v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Visualizations
Caption: Metabolic Degradation Pathway of Dapoxetine.
Caption: Forced Degradation Pathways of Dapoxetine.
Caption: Troubleshooting Workflow for Dapoxetine-d6 Degradation.
References
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. ijcmas.com [ijcmas.com]
Best practices for the preparation and storage of Dapoxetine-d6 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Dapoxetine-d6 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Dapoxetine-d6?
Dapoxetine-d6 is a deuterated form of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). The deuterium labeling makes it suitable for use as an internal standard in pharmacokinetic studies and other quantitative analyses.
Q2: What are the recommended solvents for preparing Dapoxetine-d6 stock solutions?
Based on the solubility of the non-deuterated form, Dapoxetine-d6 is expected to be soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent. Other potential solvents include ethanol and dimethylformamide (DMF).
Q3: What is the recommended storage condition for Dapoxetine-d6 powder?
For long-term storage, it is recommended to store Dapoxetine-d6 powder at -20°C for up to 3 years or at 4°C for up to 2 years.
Q4: How should I store Dapoxetine-d6 stock solutions?
Prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Is it safe to handle Dapoxetine-d6 powder?
As with any chemical compound, appropriate safety precautions should be taken. It is recommended to handle Dapoxetine-d6 powder in a well-ventilated area or a fume hood. Personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses should be worn. Avoid creating dust and aerosols.
Solubility Data
The following table summarizes the solubility of the non-deuterated form of Dapoxetine (DL-Dapoxetine hydrochloride), which can be used as a reference for Dapoxetine-d6.
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |
| Ethanol | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |
Experimental Protocols
Preparation of a 10 mM Dapoxetine-d6 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Dapoxetine-d6 hydrochloride (Molecular Weight: 347.91 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 347.91 g/mol * 1000 mg/g = 3.4791 mg
-
-
Weigh the Dapoxetine-d6:
-
Carefully weigh out approximately 3.48 mg of this compound powder and transfer it to a clean, dry microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the Dapoxetine-d6 powder.
-
-
Dissolve the compound:
-
Vortex the solution until the Dapoxetine-d6 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Troubleshooting Guide
Issue 1: Dapoxetine-d6 powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Ensure the correct volume of solvent has been added.
-
Try gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.
-
Sonication can also be used to facilitate dissolving the compound.
-
Issue 2: The stock solution appears cloudy or has precipitates after preparation.
-
Possible Cause: The concentration of the stock solution may have exceeded the solubility limit of the solvent.
-
Solution:
-
Try diluting the solution with more of the same solvent until it becomes clear.
-
Consider preparing a new stock solution at a lower concentration.
-
Issue 3: Precipitates form in the stock solution after storage at low temperatures.
-
Possible Cause: The compound has come out of solution due to the low temperature.
-
Solution:
-
Before use, allow the vial to warm to room temperature.
-
Vortex the solution thoroughly to ensure the compound is fully redissolved before making any dilutions.
-
Issue 4: The compound precipitates when the stock solution is diluted into an aqueous buffer.
-
Possible Cause: Dapoxetine-d6 has lower solubility in aqueous solutions compared to organic solvents.
-
Solution:
-
Minimize the amount of organic solvent transferred to the aqueous solution. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept as low as possible.
-
Consider using a co-solvent or a different buffer system that may improve solubility.
-
Visual Guides
Caption: Workflow for preparing Dapoxetine-d6 stock solutions.
Caption: Decision tree for troubleshooting precipitation.
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Dapoxetine Using Dapoxetine-d6 as an Internal Standard in Accordance with ICH Guidelines
This guide provides a comprehensive overview of the bioanalytical method validation for the quantification of Dapoxetine in human plasma, utilizing Dapoxetine-d6 as an internal standard. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring the reliability and acceptability of the data for regulatory submissions. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Dapoxetine.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate determination of drug concentrations in biological matrices. The following section details a typical experimental protocol for the quantification of Dapoxetine in human plasma using a validated LC-MS/MS method.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is commonly employed to isolate Dapoxetine and its internal standard, Dapoxetine-d6, from human plasma.[1][2]
-
Step 1: Aliquot 250 µL of human plasma into a clean microcentrifuge tube.
-
Step 2: Add 25 µL of the internal standard working solution (Dapoxetine-d6, 1 µg/mL in methanol).
-
Step 3: Add 50 µL of 0.1 M NaOH to alkalize the plasma.
-
Step 4: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether) and vortex for 10 minutes.
-
Step 5: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Step 6: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
The separation and detection of Dapoxetine and Dapoxetine-d6 are achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid) in an isocratic elution.[1][2][4] A typical ratio would be 85:15 (v/v).[1][2][4]
-
Column Temperature: Ambient or controlled at 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapoxetine: Precursor ion (Q1) → Product ion (Q3)
-
Dapoxetine-d6 (IS): Precursor ion (Q1) → Product ion (Q3)
-
-
Data Presentation: Summary of Validation Parameters
The following tables summarize the key validation parameters for the bioanalytical method of Dapoxetine, with a comparison between a hypothetical validated LC-MS/MS method and an alternative HPLC-UV method. The acceptance criteria are based on the ICH M10 guidelines.[7][8][9]
Table 1: System Suitability
| Parameter | Method | Acceptance Criteria (ICH M10) |
| Peak Area Reproducibility (%CV) | LC-MS/MS | ≤ 15% |
| Retention Time Reproducibility (%CV) | LC-MS/MS | ≤ 5% |
| Signal-to-Noise Ratio (at LLOQ) | LC-MS/MS | ≥ 5 |
Table 2: Linearity and Range
| Parameter | Method | Typical Range | Correlation Coefficient (r²) |
| Linearity | LC-MS/MS | 5.0 - 600 ng/mL[1][2][4] | ≥ 0.99 |
| Linearity | HPLC-UV | 5 - 25 ppm[5][6] | ≥ 0.995[5][6] |
Table 3: Accuracy and Precision
| Parameter | Method | Concentration Level | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria (ICH M10) |
| Intra-day | LC-MS/MS | LLOQ | ± 20% | ≤ 20% | Accuracy: ±20% at LLOQ, ±15% for other QCs. Precision: ≤20% at LLOQ, ≤15% for other QCs. |
| LQC | ± 15% | ≤ 15% | |||
| MQC | ± 15% | ≤ 15% | |||
| HQC | ± 15% | ≤ 15% | |||
| Inter-day | LC-MS/MS | LLOQ | ± 20% | ≤ 20% | |
| LQC | ± 15% | ≤ 15% | |||
| MQC | ± 15% | ≤ 15% | |||
| HQC | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 4: Selectivity and Specificity
| Parameter | Method | Observation | Acceptance Criteria (ICH M10) |
| Selectivity | LC-MS/MS | No significant interfering peaks from endogenous plasma components at the retention times of Dapoxetine and Dapoxetine-d6.[6] | Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard. |
| Specificity | LC-MS/MS | The method can unequivocally differentiate and quantify the analyte in the presence of other components in the sample. |
Table 5: Recovery and Matrix Effect
| Parameter | Method | Mean Recovery (%) | Matrix Effect (%CV) | Acceptance Criteria (ICH M10) |
| Extraction Recovery | LC-MS/MS | > 90%[1][2] | Not applicable | Consistent and reproducible. |
| Matrix Effect | LC-MS/MS | Not applicable | ≤ 15% | The CV of the IS-normalized matrix factor should be ≤ 15%. |
Table 6: Stability
| Condition | Method | Duration | Stability (% of Nominal) | Acceptance Criteria (ICH M10) |
| Bench-top | LC-MS/MS | 8 hours | 95 - 105% | Mean concentration within ±15% of nominal concentration. |
| Freeze-thaw (3 cycles) | LC-MS/MS | - | 93 - 107% | |
| Long-term (-80°C) | LC-MS/MS | 30 days | 96 - 104% |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
Caption: Experimental Workflow for Dapoxetine Bioanalysis.
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejbps.com [ejbps.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. ijcmas.com [ijcmas.com]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
Cross-Validation of Analytical Methods for Dapoxetine Quantification Using Dapoxetine-d6 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of Dapoxetine in biological matrices, with a focus on the cross-validation of these methods utilizing Dapoxetine-d6 as an internal standard. The content is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for Dapoxetine.
Introduction to Dapoxetine and the Imperative for Accurate Quantification
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Accurate and precise quantification of Dapoxetine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The development and validation of reliable analytical methods are therefore of paramount importance in both clinical and research settings.
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when different methods are used to analyze the same samples.[2][3][4] This process is particularly important when transferring methods between laboratories or when comparing data from different studies. The use of a stable isotope-labeled internal standard, such as Dapoxetine-d6, is highly recommended for quantitative analysis, especially in mass spectrometry-based methods, as it closely mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision.[1][5]
This guide compares two of the most common analytical techniques for Dapoxetine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of various HPLC-UV and LC-MS/MS methods developed for the quantification of Dapoxetine.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of pharmaceuticals. Its performance for Dapoxetine analysis is summarized below.
| Parameter | Method 1[6][7][8] | Method 2[9] | Method 3[10] | Method 4[11] |
| Linearity Range (µg/mL) | 1 - 40 | 1 - 40 | Not Specified | 5 - 25 (ppm) |
| Correlation Coefficient (r²) | 0.9994 | 0.9994 | 0.999 | 0.999 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 1 | 0.471 | 5 (ppm) |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.142 | Not Specified |
| Accuracy (%) | 0.63 - 1.83 (Intraday) 1.15 - 1.85 (Interday) | -1.00 - 1.52 (Intraday) 1.47 - 1.78 (Interday) | 98.93 - 99.91 (Recovery) | 88.00 - 106.00 |
| Precision (%RSD) | 0.14 - 1.54 (Intraday) 0.49 - 1.83 (Interday) | 0.36 - 1.82 (Intraday) 0.38 - 0.98 (Interday) | Not Specified | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified | Not Specified |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies requiring low detection limits. The use of a deuterated internal standard like Dapoxetine-d6 is standard practice in these methods.
| Parameter | Method 1 | Method 2[12][13] | Method 3[14] | Method 4[15][16] |
| Linearity Range (ng/mL) | 5.0 - 600 | 1.0 - 200 | 0.1 - 1200 | 2.00 - 1000 |
| Correlation Coefficient (r²) | Not Specified | Not Specified | > 0.996 | Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 | 1.0 | 0.1 | 2.00 |
| Accuracy (%) | 97 - 106 (Intra- and Interday) | Within ±15% | < 8.5 (bias) | Within Accepted Standard |
| Precision (%CV) | ≤ 5 (Intra- and Interday) | Within ±15% | < 8.8 | Within Accepted Standard |
| Internal Standard | Dapoxetine-d6 | Carbamazepine | Reboxetine | Dapoxetine-d7 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and cross-validation.
HPLC-UV Method Protocol (Representative)
This protocol is a composite based on the referenced HPLC-UV methods.[6][9][10][11]
-
Sample Preparation (for Pharmaceutical Dosage Form):
-
Weigh and crush ten tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Dapoxetine and transfer it to a volumetric flask.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.2 M ammonium acetate or phosphate buffer) in a specified ratio (e.g., 50:50 v/v), with the pH adjusted (e.g., to 3.5).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 292 nm.[10]
-
Injection Volume: 10 - 25 µL.
-
LC-MS/MS Method Protocol with Dapoxetine-d6
This protocol is representative of the LC-MS/MS methods utilizing a deuterated internal standard.
-
Sample Preparation (Human Plasma):
-
To a 100 µL aliquot of human plasma, add the Dapoxetine-d6 internal standard solution.
-
Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C8 or C18 column (e.g., ACE C8, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapoxetine: e.g., m/z 306.3 → 261.2[13]
-
Dapoxetine-d6: The specific transition would be determined by the mass shift due to deuterium labeling.
-
-
Visualization of Workflows and Principles
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for sample preparation in LC-MS/MS analysis.
Caption: Principle of using an internal standard for accurate quantification.
Conclusion
The choice of an analytical method for Dapoxetine quantification depends on the specific requirements of the study. HPLC-UV offers a reliable and accessible method for the analysis of pharmaceutical formulations. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the superior technique.
The use of a deuterated internal standard, Dapoxetine-d6, is crucial for LC-MS/MS methods to ensure the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response. When different analytical methods are employed, a thorough cross-validation should be performed to guarantee the comparability and reliability of the generated data. This ensures the integrity of clinical and research findings related to Dapoxetine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. [PDF] Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. | Semantic Scholar [semanticscholar.org]
- 8. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. jocpr.com [jocpr.com]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejbps.com [ejbps.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Internal Standards for Dapoxetine Analysis: Dapoxetine-d6 vs. Dapoxetine-d7
For researchers, scientists, and drug development professionals, the accurate quantification of dapoxetine is critical for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides a comparative overview of two commonly used deuterated internal standards for dapoxetine analysis: Dapoxetine-d6 and Dapoxetine-d7.
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate measurement of its concentration in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion. Both Dapoxetine-d6 and Dapoxetine-d7 are utilized to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.
This guide summarizes the performance characteristics of Dapoxetine-d6 and Dapoxetine-d7 based on published experimental data, details the analytical methodologies, and provides a logical framework for selecting an appropriate internal standard.
Performance Data Overview
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte signal. Deuterated analogs of the analyte are often considered the gold standard. The following tables summarize the performance of Dapoxetine-d6 and Dapoxetine-d7 as internal standards in the analysis of dapoxetine in human plasma, as reported in separate studies.
Dapoxetine-d7 Performance Data
A study by Zhang et al. (2022) established a sensitive HPLC-MS/MS method for the determination of dapoxetine in human plasma using Dapoxetine-d7 as the internal standard.[1] The plasma samples were processed by a simple protein precipitation method.[1]
| Parameter | Reported Value |
| Linearity Range | 2.00–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
| Intra-day Precision (RSD%) | 2.5%–7.5% |
| Inter-day Precision (RSD%) | 4.8%–9.4% |
| Accuracy | 97.5%–108.0% |
| Matrix Effect | 95.8%–104.2% |
| Extraction Recovery | 89.3%–94.5% |
Data sourced from Zhang, X., et al. (2022).[1]
Dapoxetine-d6 Performance Data
A validated LC-MS/MS method for the determination of dapoxetine in human plasma using Dapoxetine-d6 as an internal standard was reported by Said et al. (2020).[3] This method employed a liquid-liquid extraction for sample preparation.[3]
| Parameter | Reported Value |
| Linearity Range | 5.0–600 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method was linear |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 5% |
| Inter-day Precision (CV%) | ≤ 5% |
| Accuracy | 97%–106% |
| Matrix Effect | Not explicitly stated |
| Extraction Recovery | > 90% |
Data sourced from Said, R., et al. (2020).[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the experimental protocols for the studies cited above.
Method Using Dapoxetine-d7 Internal Standard
Sample Preparation (Protein Precipitation): [1]
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (Dapoxetine-d7).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions: [1][4]
-
LC System: HPLC system
-
Column: Not specified in the provided abstract
-
Mobile Phase: Not specified in the provided abstract
-
Flow Rate: Not specified in the provided abstract
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Method Using Dapoxetine-d6 Internal Standard
Sample Preparation (Liquid-Liquid Extraction): [3]
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Dapoxetine-d6).
-
Add 50 µL of 1M sodium hydroxide solution.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer at -80°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions: [3]
-
LC System: High-performance liquid chromatography system
-
Column: ACE C8 (4.6 x 50 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v)[3]
-
Flow Rate: 0.8 mL/min
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Electrospray ionization
-
MRM Transitions: Not explicitly stated in the provided abstract.
Visualizing the Workflow and Selection Process
Diagrams can effectively illustrate complex processes. The following visualizations, created using Graphviz, depict the general analytical workflow and a logical guide for selecting an internal standard.
References
- 1. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: Why a Deuterated Internal Standard Outperforms a Structural Analog for Dapoxetine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dapoxetine, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality, accuracy, and regulatory compliance. While structural analogs are a viable option, the use of a deuterated internal standard, such as Dapoxetine-d7, offers distinct advantages that lead to a more robust and reliable analytical method. This guide provides an objective comparison, supported by experimental data, to elucidate the superiority of a deuterated internal standard for the quantitative analysis of Dapoxetine.
The fundamental principle underpinning the preference for a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] A deuterated IS is chemically the same as Dapoxetine, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This subtle mass shift allows for distinct detection by a mass spectrometer while ensuring that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization.[2][3] In contrast, a structural analog, while similar, is a different chemical entity, leading to potential variations in analytical behavior.[1]
Unpacking the Key Advantages of a Deuterated Internal Standard
The primary benefits of employing a deuterated internal standard for Dapoxetine analysis are evident across several key performance parameters of a bioanalytical method.
1. Mitigating Matrix Effects for Enhanced Accuracy:
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components in the biological matrix, are a significant challenge in LC-MS/MS assays.[4] An ideal internal standard should experience the same matrix effects as the analyte to provide accurate correction.[4] Due to their nearly identical chemical and physical properties, deuterated standards like Dapoxetine-d7 co-elute with Dapoxetine, ensuring they are subjected to the same matrix interferences.[3][5] This co-elution allows the deuterated IS to effectively compensate for signal variations, leading to more accurate and precise quantification.[5]
Structural analogs, such as Carbamazepine or Tadalafil, have different retention times and may experience different degrees of ion suppression or enhancement compared to Dapoxetine.[1][6] This discrepancy can lead to inadequate correction for matrix effects and compromise the accuracy of the results.
2. Superior Precision and Reproducibility:
The close tracking of the analyte's behavior by the deuterated internal standard throughout the analytical process results in improved precision. Any variability introduced during sample extraction, handling, or injection affects both the analyte and the IS almost equally. The ratio of their responses, therefore, remains more consistent, leading to lower coefficients of variation (CV%) in quality control samples.
3. Minimized Variability in Extraction Recovery:
During sample preparation, whether through protein precipitation or liquid-liquid extraction, the recovery of the analyte can be inconsistent. A deuterated internal standard, with its similar polarity and solubility to Dapoxetine, will exhibit nearly identical extraction efficiency.[2] This ensures that any loss of Dapoxetine during the extraction process is mirrored by a proportional loss of the deuterated IS, leading to a more accurate final concentration calculation. A structural analog, with its different chemical structure, may have a different extraction recovery, introducing a potential source of error.
Quantitative Data Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize representative validation data from studies utilizing either a deuterated internal standard (Dapoxetine-d7) or a structural analog internal standard (Carbamazepine or Tadalafil) for the quantification of Dapoxetine in human plasma.
Disclaimer: The data presented below is compiled from separate studies and is not from a single head-to-head comparative experiment. It serves to illustrate the typical performance characteristics of each type of internal standard.
Table 1: Comparison of Matrix Effect and Extraction Recovery
| Internal Standard Type | Internal Standard | Matrix Effect (%) | Extraction Recovery (%) |
| Deuterated | Dapoxetine-d7 | Not Observed[5] | 99.7 - 104.2[5] |
| Structural Analog | Carbamazepine | Not Reported | 88.2 - 93.5 |
| Structural Analog | Tadalafil | Ion Suppression Detected[7] | 85.7 - 91.3[7] |
Table 2: Comparison of Method Precision and Accuracy
| Internal Standard Type | Internal Standard | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| Deuterated | Dapoxetine-d7 | 1.8 - 4.5[5] | 3.1 - 5.8[5] | 95.8 - 104.5[5] |
| Structural Analog | Carbamazepine | 4.1 - 8.3[1] | 5.2 - 9.1[1] | 92.5 - 107.3[1] |
| Structural Analog | Tadalafil | 1.9 - 4.8[7] | 2.5 - 5.6[7] | 97.0 - 112.0[7] |
The data clearly indicates that the method utilizing a deuterated internal standard demonstrates a more controlled matrix effect and higher, more consistent extraction recovery. While the precision and accuracy of the methods using structural analogs are within acceptable limits for bioanalytical validation, the use of a deuterated standard generally provides tighter control over analytical variability.
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical experimental workflow for Dapoxetine bioanalysis and the logical advantages of selecting a deuterated internal standard.
Caption: Experimental workflow for the bioanalysis of Dapoxetine using an internal standard.
Caption: Logical advantages of a deuterated internal standard over a structural analog.
Experimental Protocols
Detailed methodologies from cited studies are provided below for transparency and reproducibility.
Method Using Deuterated Internal Standard (Dapoxetine-d7) [5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of Dapoxetine-d7 working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and inject a portion into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Dapoxetine: m/z 306.2 → 157.2
-
Dapoxetine-d7: m/z 313.2 → 164.2
-
-
Method Using Structural Analog Internal Standard (Tadalafil) [7]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 25 µL of Tadalafil working solution (internal standard).
-
Add 1 mL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant, evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase and inject.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Dapoxetine: m/z 306.1 → 44.1
-
Tadalafil: m/z 390.1 → 135.1
-
-
Conclusion
While both deuterated internal standards and structural analogs can be used to develop validated bioanalytical methods for Dapoxetine, the evidence strongly supports the superiority of the former. The near-identical physicochemical properties of a deuterated standard like Dapoxetine-d7 ensure it more accurately mimics the behavior of Dapoxetine throughout the analytical process. This leads to more effective compensation for matrix effects and variability in sample recovery, ultimately resulting in higher accuracy, precision, and overall data reliability. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic, bioequivalence, or clinical studies involving Dapoxetine, the use of a deuterated internal standard is the unequivocal gold standard.
References
- 1. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
Unveiling Precision: A Comparative Guide to Dapoxetine Quantification Using Dapoxetine-d6
In the landscape of pharmaceutical analysis, the accuracy and precision of drug quantification are paramount for ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dapoxetine, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation.[1][2][3] We will delve into the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Dapoxetine-d6 (or its close analog Dapoxetine-d7), and contrast it with conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as Dapoxetine-d6, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to the principle of isotope dilution, where the deuterated standard behaves nearly identically to the analyte (Dapoxetine) during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response. This leads to enhanced accuracy and precision in the measurement of the drug concentration in complex biological matrices like human plasma.
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This protocol outlines a validated method for the quantification of Dapoxetine in human plasma using Dapoxetine-d7 as an internal standard, which is a close and suitable analog for Dapoxetine-d6.[2][4][5]
1. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of the internal standard solution (Dapoxetine-d7 in methanol).
-
Precipitate proteins by adding 450 µL of methanol/water (50:50, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 1700 x g for 15 minutes at 4°C.
-
Transfer 50.0 µL of the supernatant to a 96-well plate containing 450 µL of methanol/water (50:50, v/v).
-
Vortex for 5 minutes before injection into the HPLC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A suitable UPLC or HPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[6]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The concentration of Dapoxetine is determined from the peak area ratio of Dapoxetine to Dapoxetine-d7 using a calibration curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This protocol describes a validated HPLC-UV method for Dapoxetine quantification in bulk and pharmaceutical dosage forms.[8][9]
1. Sample Preparation:
-
Accurately weigh and dissolve the Dapoxetine sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Symmetry C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm).[8][9]
-
Mobile Phase: A mixture of HPLC grade acetonitrile and ammonium formate buffer (e.g., 60:40 v/v, pH 3.5).[8][9]
-
Injection Volume: 10 µL.
Quantitative Data Presentation
The following tables summarize the performance characteristics of the HPLC-MS/MS method using a deuterated internal standard and a conventional HPLC-UV method.
Table 1: Performance Characteristics of the HPLC-MS/MS Method with Dapoxetine-d7
| Parameter | Result | Reference |
| Linearity Range | 2.00 - 1000 ng/mL | [2][4] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Intra-day Precision (%RSD) | ||
| Low QC (6 ng/mL) | < 5% | [5] |
| Medium QC (60 ng/mL) | < 5% | [5] |
| High QC (750 ng/mL) | < 5% | [5] |
| Inter-day Precision (%RSD) | ||
| Low QC (6 ng/mL) | < 5% | [5] |
| Medium QC (60 ng/mL) | < 5% | [5] |
| High QC (750 ng/mL) | < 5% | [5] |
| Accuracy (% Recovery) | ||
| Low QC | 99.7% | [2] |
| Medium QC | 104.2% | [2] |
| High QC | 101.0% | [2] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | [2][4] |
Table 2: Performance Characteristics of a Representative HPLC-UV Method
| Parameter | Result | Reference |
| Linearity Range | 5 - 25 ppm (µg/mL) | [1][10] |
| Correlation Coefficient (r²) | 0.999 | [8][9] |
| Intra-day Precision (%RSD) | < 2% | [11] |
| Inter-day Precision (%RSD) | < 2% | [11] |
| Accuracy (% Recovery) | 98.93 - 99.91 % | [8][9] |
| Limit of Detection (LOD) | 0.142 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.471 µg/mL | [8][9] |
Mandatory Visualizations
Caption: Experimental workflow for Dapoxetine quantification using HPLC-MS/MS with a deuterated internal standard.
Caption: Comparison of key performance characteristics between HPLC-MS/MS with Dapoxetine-d6 and HPLC-UV.
Conclusion: The Decisive Advantage of Dapoxetine-d6
The comparative data unequivocally demonstrates the superior performance of the HPLC-MS/MS method utilizing a deuterated internal standard like Dapoxetine-d6 for the quantification of Dapoxetine, particularly in complex biological matrices. The key advantages include:
-
Enhanced Sensitivity: The significantly lower LLOQ allows for the accurate measurement of Dapoxetine at much lower concentrations, which is crucial for pharmacokinetic studies.[2][4]
-
Improved Specificity: The use of MRM in MS/MS provides a high degree of specificity, minimizing the potential for interference from other compounds in the matrix.
-
Greater Accuracy and Precision: The isotope dilution technique effectively corrects for sample loss during preparation and variations in instrument response, leading to more reliable and reproducible results.[2]
While HPLC-UV is a viable and more accessible technique for the analysis of bulk drug and pharmaceutical formulations, the HPLC-MS/MS method with a deuterated internal standard is the preferred choice for bioanalytical applications that demand the highest level of accuracy, precision, and sensitivity. For researchers and professionals in drug development, the adoption of such a method ensures the generation of high-quality, reliable data essential for regulatory submissions and clinical decision-making.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. ijcmas.com [ijcmas.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Guide to Dapoxetine Quantification: Evaluating Linearity and Range with Dapoxetine-d6 and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of Dapoxetine, the selection of an appropriate quantification method is critical for generating accurate and reliable data. This guide provides a comprehensive comparison of analytical assays for Dapoxetine, with a focus on the linearity and range determination when using Dapoxetine-d6 as an internal standard versus alternative analytical techniques. The inclusion of a deuterated internal standard, such as Dapoxetine-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common strategy to improve accuracy and precision by correcting for matrix effects and variability in sample processing.
This guide presents a summary of quantitative performance data from various published methods, details the experimental protocols for key assays, and offers a visual representation of a typical experimental workflow.
Data Presentation: Linearity and Range Comparison
The following table summarizes the key performance characteristics of different analytical methods for Dapoxetine quantification, allowing for a direct comparison of their linearity and analytical range.
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS [1] | Dapoxetine-d6 | 5.0 - 600 | 5.0 | 600 | > 0.99 |
| LC-MS/MS [2] | Dapoxetine-d7 | 2.00 - 1000 | 2.00 | 1000 | > 0.99 |
| UPLC-MS/MS [3] | Carbamazepine | 1.0 - 200 | 1.0 | 200 | Not Specified |
| LC-MS/MS [4] | Reboxetine | 0.1 - 1200 | 0.1 | 1200 | > 0.996 |
| RP-HPLC-UV [5] | Not Specified | 5 - 25 (µg/mL) | 5 (µg/mL) | 25 (µg/mL) | 0.999 |
| RP-UPLC-UV | Not Specified | 30 - 90 (µg/mL) | Not Specified | Not Specified | 0.999 |
| RP-HPLC-UV [6] | Not Specified | 25 - 150 (µg/mL) | 0.027 (µg/mL) | Not Specified | Not Specified |
| UV Spectrophotometry [7] | Not Specified | 5 - 60 (µg/mL) | 0.0239 (µg/mL) | Not Specified | 0.9998 |
| Stability Indicating HPLC [8] | Not Specified | 1 - 40 (µg/mL) | Not Specified | Not Specified | 0.9994 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for a representative LC-MS/MS method using a deuterated internal standard and a common alternative, RP-HPLC with UV detection.
Protocol 1: LC-MS/MS with Dapoxetine-d6 Internal Standard
This method is highly sensitive and specific, making it suitable for bioanalytical studies.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 500 µL of human plasma, add 50 µL of Dapoxetine-d6 internal standard solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions [1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ACE C8 (4.6 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.01 M Ammonium acetate with 0.02% Formic acid (85:15, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapoxetine: Precursor ion → Product ion (specific m/z values to be optimized).
-
Dapoxetine-d6: Precursor ion → Product ion (specific m/z values to be optimized).
-
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
Protocol 2: RP-HPLC with UV Detection
This method is a cost-effective alternative for routine analysis, particularly for pharmaceutical dosage forms.
1. Sample Preparation (for Bulk and Tablet Dosage Forms) [9]
-
Accurately weigh and transfer a quantity of powdered tablets or bulk drug equivalent to 60 mg of Dapoxetine hydrochloride into a 100 mL volumetric flask.
-
Add 60 mL of diluent (e.g., mobile phase) and sonicate to dissolve.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Prepare further dilutions as needed to fall within the calibration curve range.
2. Chromatographic Conditions [9]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 (Hypersil BDS, 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Mandatory Visualization
The following diagram illustrates the general workflow for a Dapoxetine assay using a deuterated internal standard and LC-MS/MS analysis.
Caption: Dapoxetine assay workflow using a deuterated internal standard.
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejbps.com [ejbps.com]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. tsijournals.com [tsijournals.com]
Quantitative Analysis of Dapoxetine Using a Deuterated Internal Standard: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dapoxetine, with a focus on the use of its deuterated internal standard, Dapoxetine-d6. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in bioanalytical method validation, ensuring the reliability of pharmacokinetic and other clinical studies.
Comparison of Analytical Methods
The following table summarizes the performance of different LC-MS/MS methods for the quantification of Dapoxetine in human plasma. The use of a stable isotope-labeled internal standard like Dapoxetine-d6 is a common strategy to ensure high accuracy and precision.
| Analytical Method | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Reference |
| HPLC-MS/MS | Dapoxetine-d7 | 2.0 | 2.0 - 1000 | Human Plasma | [1][2][3] |
| LC-MS/MS | Dapoxetine-d6 | 5.0 | 5.0 - 600 | Human Plasma | [4] |
| UPLC-MS/MS | Carbamazepine | 1.0 | 1.0 - 200 | Human Plasma | [5][6] |
| LC-MS/MS | Reboxetine | 0.1 | 0.1 - 1200 | Human Plasma | [7] |
| LC-MS/MS | Tadalafil | 10 | 10 - 6000 | Human Plasma | [8] |
Experimental Protocol: LC-MS/MS Quantification of Dapoxetine
This section outlines a typical experimental protocol for the determination of Dapoxetine in human plasma using LC-MS/MS with Dapoxetine-d6 as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a 0.5 mL aliquot of human plasma, add the internal standard (Dapoxetine-d6) solution.
-
Vortex the sample for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent[9]
-
Column: ACE C8 (4.6 x 50 mm, 5 µm) or equivalent[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid) in a ratio of 85:15 (v/v)[4].
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for Dapoxetine quantification.
Caption: Experimental workflow for Dapoxetine quantification.
References
- 1. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejbps.com [ejbps.com]
- 8. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating the Nuances: A Comparative Guide to the Robustness and Ruggedness of an LC-MS/MS Method for Dapoxetine Analysis
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the robustness and ruggedness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dapoxetine, utilizing its deuterated internal standard, Dapoxetine-d6. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for ensuring method consistency and reliability across various laboratory conditions.
The development and validation of bioanalytical methods are critical for the successful progression of drug candidates. A key aspect of this validation is the assessment of a method's robustness and ruggedness. Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, is a measure of the method's reproducibility under a variety of normal test conditions, such as different analysts, instruments, and laboratories.
This guide delves into the critical parameters evaluated during the robustness and ruggedness testing of an LC-MS/MS method for Dapoxetine, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation. The inclusion of a stable isotope-labeled internal standard, Dapoxetine-d6, is a common strategy to compensate for variability in sample preparation and instrument response.
Experimental Protocols
A typical LC-MS/MS method for the analysis of Dapoxetine and Dapoxetine-d6 in a biological matrix, such as human plasma, involves several key steps. The following protocols are representative of those found in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of Dapoxetine-d6 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
A variety of chromatographic conditions have been reported for the analysis of Dapoxetine. The following is a representative example:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapoxetine: e.g., m/z 306.2 → 157.2
-
Dapoxetine-d6: e.g., m/z 312.2 → 163.2
-
Robustness Testing: Evaluating the Impact of Method Variations
Robustness testing involves intentionally varying critical method parameters to assess the impact on the analytical results. The following table summarizes the typical parameters tested and the acceptable limits for the variation. While specific quantitative data for Dapoxetine robustness is not always published in a comparative format, the acceptable criteria are generally based on regulatory guidelines from bodies like the FDA and EMA.
| Parameter | Variation | Acceptance Criteria for System Suitability | Potential Impact on Results |
| Mobile Phase Composition | ± 2% absolute change in organic solvent ratio | Consistent retention time (e.g., within ± 5% of nominal), peak shape, and resolution. | Shift in retention time, altered peak shape, potential co-elution with interferences. |
| Mobile Phase pH | ± 0.2 pH units | Consistent retention time, peak shape, and sensitivity. | Significant shift in retention time for ionizable compounds, changes in ionization efficiency affecting sensitivity. |
| Flow Rate | ± 10% of the nominal flow rate | Proportional change in retention time, consistent peak area ratio (analyte/IS). | Altered retention times and peak widths. |
| Column Temperature | ± 5°C | Consistent retention time and peak shape. | Shift in retention time, changes in peak symmetry. |
One study investigating a similar small molecule demonstrated that a ±10% change in the flow rate resulted in a retention time shift of less than 4%, with the precision of the quality control samples remaining within 5% RSD. Another study on Dapoxetine mentioned testing a pH range of 2.5 to 7, indicating the importance of controlling this parameter for consistent results, although detailed comparative data was not provided.
Ruggedness Testing: Assessing Inter-Analyst and Inter-Instrument Variability
Ruggedness testing evaluates the method's performance under different conditions that might be encountered in a real-world laboratory setting. This typically involves having different analysts perform the assay on different days using different instruments.
| Parameter | Variation | Acceptance Criteria |
| Analyst | Two or more different analysts | Inter-analyst precision (%CV) of quality control samples should be within 15%. |
| Instrument | Two or more different LC-MS/MS systems | Inter-instrument precision (%CV) of quality control samples should be within 15%. |
| Day | Analysis performed on different days | Inter-day precision (%CV) of quality control samples should be within 15%. |
While specific ruggedness data for Dapoxetine LC-MS/MS methods is limited in the public domain, a successfully validated method would be expected to meet these criteria. The use of a deuterated internal standard like Dapoxetine-d6 is crucial for achieving good ruggedness, as it compensates for minor variations in extraction efficiency and instrument response between different analysts and instruments.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in method validation, the following diagrams, generated using the DOT language, illustrate the experimental workflow for robustness and ruggedness testing.
Caption: Workflow for Robustness Testing of the LC-MS/MS Method.
Caption: Workflow for Ruggedness Testing of the LC-MS/MS Method.
Conclusion
The robustness and ruggedness of an LC-MS/MS method are critical attributes that ensure the generation of reliable and reproducible data in a drug development setting. For the analysis of Dapoxetine with its deuterated internal standard, Dapoxetine-d6, a well-validated method should demonstrate minimal variation in results when subjected to minor changes in operational parameters and when performed by different analysts on different instruments. The use of a stable isotope-labeled internal standard is a key factor in achieving this level of reliability. While detailed comparative data on robustness and ruggedness for Dapoxetine methods is not always extensively published, adherence to the principles and acceptance criteria outlined in this guide will contribute to the development of a highly dependable bioanalytical method. Researchers are encouraged to perform and document these tests thoroughly to ensure the integrity of their pharmacokinetic and clinical study data.
A Comparative Guide to Incurred Sample Reanalysis (ISR) for Dapoxetine Bioanalysis: Featuring Dapoxetine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Dapoxetine in human plasma, with a special focus on the role and performance of Dapoxetine-d6 as a stable isotope-labeled internal standard (SIL-IS) in Incurred Sample Reanalysis (ISR). ISR is a critical procedure mandated by regulatory bodies to ensure the reliability and reproducibility of bioanalytical data from clinical and nonclinical studies.[1][2][3] This guide will delve into detailed experimental protocols and present comparative data to aid researchers in selecting and implementing robust bioanalytical assays for Dapoxetine.
Understanding Incurred Sample Reanalysis (ISR)
ISR is the process of reanalyzing a subset of study samples in a separate analytical run on a different day to demonstrate the reproducibility of the original results.[1] This is essential because the matrix of incurred samples from dosed subjects can differ significantly from the spiked calibration standards and quality control (QC) samples used during method validation.[4] Factors such as the presence of metabolites, protein binding, and sample non-homogeneity can affect the accuracy and precision of the bioanalytical method.[4]
Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for conducting ISR.[1][2] A common acceptance criterion is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and repeat concentrations should be within ±20% of their mean for small molecules.[1][4]
The Role of the Internal Standard in Dapoxetine Bioanalysis
The choice of an internal standard (IS) is paramount for a reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for any variability. A stable isotope-labeled version of the analyte is considered the "gold standard" for an IS. For Dapoxetine, Dapoxetine-d6 is a commonly used deuterated internal standard.
This guide compares a validated LC-MS/MS method for Dapoxetine using Dapoxetine-d6 as the IS with other published methods that utilize different internal standards or alternative analytical techniques.
Comparative Analysis of Bioanalytical Methods for Dapoxetine
The following tables summarize the key parameters of different bioanalytical methods for Dapoxetine, allowing for a direct comparison of their performance characteristics.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1: Dapoxetine-d6 IS | Method 2: Dapoxetine-d7 IS | Method 3: Carbamazepine IS | Method 4: Tadalafil IS | Method 5: RP-HPLC |
| Internal Standard | Dapoxetine-d6 | Dapoxetine-d7 | Carbamazepine | Tadalafil | Not specified |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) | Protein Precipitation (PP) | Protein Precipitation (PP) | Not specified |
| Chromatographic Column | ACE C8 (4.6 x 50 mm, 5 µm) | Not specified | Acquity UPLC BEH C18 | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) | Symmetry C1 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01M Ammonium acetate + 0.02% Formic acid (85:15, v/v) | Not specified | Acetonitrile and 0.1% formic acid in water (gradient) | 0.1% formic acid : acetonitrile (60:40, v/v) | Acetonitrile: Buffer (60:40), pH 3.5 |
| Flow Rate | Not specified | Not specified | Not specified | 0.5 mL/min | 1.0 mL/min |
| Run Time | 1.6 min | 2.8 min | 4.0 min | 6.0 min | 10.0 min |
Table 2: Comparison of Mass Spectrometric and Performance Parameters
| Parameter | Method 1: Dapoxetine-d6 IS | Method 2: Dapoxetine-d7 IS | Method 3: Carbamazepine IS | Method 4: Tadalafil IS | Method 5: RP-HPLC |
| Detection | MS/MS | MS/MS | MS/MS | MS/MS | UV at 293 nm |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | Not specified | Not applicable |
| MRM Transition (Dapoxetine) | Not specified | m/z 306.2 → 157.2 | m/z 306.3 → 261.2 | Not specified | Not applicable |
| MRM Transition (IS) | Not specified | m/z 313.2 → 164.2 (Dapoxetine-d7) | m/z 237.1 → 194.2 (Carbamazepine) | Not specified | Not applicable |
| Linearity Range (ng/mL) | 5.0 - 600 | 2.00 - 1000 | 1.0 - 200 | 10 - 6000 | 5 - 25 ppm |
| Intra-day Precision (%CV) | ≤ 5% | Not specified | Within ±15% | Not specified | Not specified |
| Inter-day Precision (%CV) | ≤ 5% | Not specified | Within ±15% | Not specified | Not specified |
| Intra-day Accuracy (%) | 97 - 106% | Not specified | Within ±15% | Not specified | 88.00 - 106.00% |
| Inter-day Accuracy (%) | 97 - 106% | Not specified | Within ±15% | Not specified | Not specified |
| Recovery (%) | > 90% | 99.7% - 104.2% | Not specified | Good | Not specified |
Experimental Protocols
Method 1: Bioanalysis of Dapoxetine using Dapoxetine-d6 as Internal Standard
This method demonstrates a sensitive and robust approach for the quantification of Dapoxetine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an appropriate volume of Dapoxetine-d6 internal standard solution.
-
Add a suitable organic extraction solvent.
-
Vortex mix to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: ACE C8 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (0.01M Ammonium acetate + 0.02% Formic acid) in a ratio of 85:15 (v/v)
-
Injection Volume: As per instrument settings.
-
Run Time: 1.6 minutes
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Dapoxetine and Dapoxetine-d6 should be optimized for the instrument in use.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the general workflow for the bioanalysis of Dapoxetine in plasma samples, a crucial process for which incurred sample reanalysis is performed to ensure data integrity.
Caption: General workflow for Dapoxetine bioanalysis and ISR.
Discussion and Recommendations
The comparative data highlights that LC-MS/MS methods offer superior sensitivity and selectivity for Dapoxetine bioanalysis compared to RP-HPLC with UV detection. Among the LC-MS/MS methods, the use of a stable isotope-labeled internal standard like Dapoxetine-d6 or Dapoxetine-d7 is highly recommended. The close structural similarity between the analyte and a SIL-IS ensures that they behave almost identically during extraction and ionization, leading to more accurate and precise quantification by effectively compensating for matrix effects and variability in instrument response.
While methods using other internal standards like carbamazepine or tadalafil can be validated and used successfully, they may not perfectly mimic the behavior of Dapoxetine, potentially leading to less robust performance, especially when dealing with complex patient matrices.
The method utilizing Dapoxetine-d6 with liquid-liquid extraction demonstrates excellent performance with a short run time, high recovery, and good precision and accuracy. This makes it a strong candidate for high-throughput analysis required in clinical trials and bioequivalence studies where ISR is a mandatory component.
For researchers developing a bioanalytical method for Dapoxetine, the following is recommended:
-
Prioritize LC-MS/MS for its sensitivity and selectivity.
-
Utilize a stable isotope-labeled internal standard , preferably Dapoxetine-d6 or Dapoxetine-d7, to ensure the highest data quality.
-
Thoroughly validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
-
Incorporate ISR into the study plan for all pivotal clinical and bioequivalence studies to ensure the reproducibility and reliability of the bioanalytical data.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Analysis of Extraction Techniques for Dapoxetine Quantification Using Dapoxetine-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of Dapoxetine in biological matrices is paramount. This guide provides a comparative study of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP)—for the bioanalysis of Dapoxetine, utilizing its deuterated internal standard, Dapoxetine-d6 or a similar variant like Dapoxetine-d7.
This analysis synthesizes data from multiple studies to offer a comprehensive overview of each method's performance, supported by detailed experimental protocols and quantitative data. The use of a deuterated internal standard like Dapoxetine-d6 is a common strategy in mass spectrometric analysis to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.
Quantitative Performance Comparison
The selection of an extraction method hinges on its efficiency, reproducibility, and the required sensitivity of the assay. Below is a summary of the performance characteristics of Liquid-Liquid Extraction and Protein Precipitation for Dapoxetine analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Internal Standard | Dapoxetine-d6[1][2][3] | Dapoxetine-d7[4][5][6] |
| Linearity Range | 5.0 - 600 ng/mL[1][2][3] | 2.00 - 1000 ng/mL[4][5] |
| Recovery Rate | > 90%[1][2] | 98.9% - 104.2%[4][5] |
| Intra-day Accuracy | 97 - 106%[1][2][3] | Not explicitly stated |
| Inter-day Accuracy | 97 - 106%[1][2][3] | Not explicitly stated |
| Intra-day Precision (CV, %) | ≤ 5%[1][2][3] | Not explicitly stated |
| Inter-day Precision (CV, %) | ≤ 5%[1][2][3] | Not explicitly stated |
| Analysis Time | ~1.6 minutes[1][2][3] | Not explicitly stated |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to reproducible and reliable results. The following sections outline the methodologies for both Liquid-Liquid Extraction and Protein Precipitation as described in the cited literature.
Liquid-Liquid Extraction (LLE) Protocol
This method is a classic approach for sample cleanup and is effective in removing interfering substances from the sample matrix.
Materials:
-
Human plasma containing Dapoxetine
-
Dapoxetine-d6 (Internal Standard)
-
Acetonitrile
-
Ammonium acetate buffer (0.01 M) with 0.02% Formic acid[1][2][3]
-
Organic extraction solvent (e.g., tertiary butyl methyl ether)[7]
Procedure:
-
A specific volume of human plasma is aliquoted.
-
The internal standard, Dapoxetine-d6, is added to the plasma sample.
-
An organic solvent is added to facilitate the extraction of Dapoxetine and Dapoxetine-d6 from the aqueous plasma.
-
The sample is vortexed to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
The mixture is centrifuged to separate the organic and aqueous layers.
-
The organic supernatant, containing the analytes, is transferred to a clean tube.
-
The solvent is evaporated to dryness.
-
The residue is reconstituted in a mobile phase solution for analysis.
Instrumentation: The extracted samples are typically analyzed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][8][9]
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (0.01 M with 0.02% Formic acid) in an 85:15 (v/v) ratio.[1][2][3]
-
Detection: Electrospray ionization (ESI) in positive ion mode.[8][9]
Protein Precipitation (PP) Protocol
Protein Precipitation is a simpler and faster method for sample preparation, though it may be less effective at removing all matrix interferences compared to LLE.
Materials:
Procedure:
-
An aliquot of human plasma is taken.
-
The internal standard, Dapoxetine-d7, is added.
-
A protein precipitating agent, such as acetonitrile or a methanol/water mixture, is added to the plasma sample.[4][10]
-
The sample is vortexed to facilitate the precipitation of plasma proteins.
-
The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant containing Dapoxetine and Dapoxetine-d7 is collected.
-
The supernatant may be directly injected for analysis or further diluted.
Instrumentation: Analysis is performed using HPLC-MS/MS.
-
LC System: HPLC system capable of gradient elution.
-
Mobile Phase: A gradient of aqueous 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
-
Detection: Mass spectrometer with an electrospray ionization source operating in positive multiple reaction monitoring (MRM) mode.[4][5][6]
Comparative Discussion
Both Liquid-Liquid Extraction and Protein Precipitation have demonstrated their utility in the bioanalysis of Dapoxetine.
Liquid-Liquid Extraction offers excellent sample cleanup, leading to high recovery rates of over 90% and minimal matrix effects.[1][2] This results in a highly sensitive and reproducible method, as evidenced by the low coefficient of variation (≤ 5%) and high accuracy (97-106%).[1][2][3] The linearity range of 5.0 - 600 ng/mL is suitable for many pharmacokinetic studies.[1][2][3]
Protein Precipitation provides a simpler and more rapid workflow. The reported recovery rates are also excellent, ranging from 98.9% to 104.2%.[4][5] This method has been validated over a wider linear range of 2.00 - 1000 ng/mL, which could be advantageous for studies involving a broader range of Dapoxetine concentrations.[4][5] While being a cruder cleanup technique, modern sensitive mass spectrometers can often compensate for potential matrix effects.
The choice between LLE and PP will depend on the specific requirements of the study. For assays demanding the highest sensitivity and minimal matrix interference, LLE is the preferred method. For high-throughput screening or when rapid sample turnaround is critical, PP offers a viable and efficient alternative. In both cases, the use of a deuterated internal standard such as Dapoxetine-d6 or Dapoxetine-d7 is crucial for achieving accurate and precise quantification.
References
- 1. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC-MS/MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejbps.com [ejbps.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Safety Operating Guide
Navigating the Safe Disposal of Dapoxetine-d6 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Dapoxetine-d6 Hydrochloride, a deuterated analog of Dapoxetine.
Core Disposal Principles
The primary and universally recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.[1][3][4] It is crucial to prevent the release of this substance into the environment, including drains, waterways, and soil.[1][3][5][6][7]
Step-by-Step Disposal Protocol
-
Material Classification : Before disposal, it is essential to classify this compound as a chemical waste product. While some safety data sheets (SDS) for the deuterated form may not specify GHS hazard classifications, the non-deuterated form, Dapoxetine Hydrochloride, is classified as harmful if swallowed, a cause of serious eye irritation, and potentially causing long-lasting harmful effects to aquatic life.[3][5][6][7] It is prudent to handle the deuterated analog with the same level of caution.
-
Container and Labeling :
-
Ensure the waste material is stored in a suitable, sealed, and properly labeled container.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
-
Engage a Licensed Disposal Company :
-
Incineration : As an alternative, the material may be suitable for destruction via incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[1] This should only be carried out by a licensed facility.
-
Disposal of Contaminated Materials : Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the compound itself.[1][3] Do not reuse containers that have held this substance.[3]
Handling Accidental Spills
In the event of a spill, the following steps should be taken:
-
Ensure Safety : Evacuate unnecessary personnel and ensure adequate ventilation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][3]
-
Containment : Prevent the spill from spreading and from entering drains or waterways.[3]
-
Cleanup : For solid spills, carefully sweep or vacuum the material. For liquid spills, absorb the substance with an inert material (e.g., diatomite, universal binders).[3][7]
-
Collection : Place all contaminated materials into a suitable, labeled container for disposal.[3]
-
Decontamination : Clean the affected area thoroughly.[6]
Quantitative Data Summary
There is no publicly available quantitative data regarding specific concentration limits for disposal or detailed chemical neutralization protocols for this compound. The standard procedure is to transfer the waste to a professional disposal service.
| Data Point | Value |
| GHS Hazard (non-deuterated) | Acute toxicity, Oral (Category 4)[5][6][7] |
| GHS Hazard (non-deuterated) | Eye irritation (Category 2/2A)[5][6][7] |
| GHS Hazard (non-deuterated) | Chronic aquatic hazard (Category 4)[5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dapoxetine-d6 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Dapoxetine-d6 Hydrochloride, a deuterated analog of Dapoxetine. The following procedures and recommendations are compiled from various safety data sheets to ensure user safety and proper management of the compound.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4][5] A face shield may also be necessary.[6] | Protects against eye irritation or serious eye damage from dust particles or splashes.[2][7] |
| Skin Protection | Impervious clothing, such as a lab coat.[1][2][3] Fire/flame resistant clothing may also be indicated.[1][4] Protective gloves (e.g., nitrile rubber).[3] | Prevents skin contact, which may cause irritation.[7] Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Otherwise, a suitable respirator or dust mask is recommended.[3][6] | Prevents inhalation of the compound, which may be harmful and cause respiratory tract irritation.[2] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a laboratory fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.[1] Storage at room temperature is also cited.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.[5]
Emergency Procedures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1][7]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
If inhaled: Move the person into fresh air.[1] If breathing is difficult, seek medical attention.[1]
-
If swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a physician or Poison Control Center immediately.[1]
-
In case of a spill: Wear appropriate personal protective equipment.[1] Avoid dust formation.[2] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1] Clean the affected surface thoroughly.[1] Avoid discharge into drains or water courses.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
